molecular formula C9H8ClIO3 B1404324 Methyl 5-chloro-4-iodo-2-methoxybenzoate CAS No. 473574-26-4

Methyl 5-chloro-4-iodo-2-methoxybenzoate

Cat. No.: B1404324
CAS No.: 473574-26-4
M. Wt: 326.51 g/mol
InChI Key: DOXZFKGJAATNEJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8ClIO3 and its molecular weight is 326.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-4-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXZFKGJAATNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-chloro-4-iodo-2-methoxybenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Introduction

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. Every new compound synthesized for potential therapeutic use must undergo rigorous structural analysis to ensure its identity, purity, and to understand its potential interactions within a biological system. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate the structure of a complex substituted aromatic compound: this compound.

As a Senior Application Scientist, this document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the strategic integration of various spectroscopic techniques. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation. The protocols and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

The target molecule, this compound, with the molecular formula C₉H₈ClIO₃, presents a unique challenge due to its polysubstituted aromatic ring. The precise placement of the chloro, iodo, methoxy, and methyl ester groups is critical and requires a sophisticated analytical strategy. This guide will detail the roles of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments in piecing together this molecular puzzle.

Part 1: Molecular Formula and Functional Group Identification

The initial phase of any structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This foundational data provides the basic building blocks and constraints for the more detailed connectivity analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry is the definitive technique for this purpose, as it can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For a molecule containing chlorine, the characteristic isotopic pattern is a critical piece of confirmatory data.

Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an LC-HRMS system, such as a Quadrupole-Orbitrap mass spectrometer, capable of high resolution (>60,000 FWHM).[1][2]

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high resolving power will distinguish between ions of very similar nominal mass.

  • Analysis: The instrument software calculates the most probable elemental formulas based on the accurate mass measurement, typically within a 5 ppm mass tolerance.[3]

Trustworthiness: The combination of an accurate mass measurement and the observation of the correct isotopic pattern for chlorine provides a self-validating confirmation of the elemental formula. Iodine is monoisotopic (¹²⁷I), so it does not introduce additional isotopic complexity but its mass must be accounted for in the formula calculation.[4]

Data Presentation: Expected HRMS Data

IonCalculated m/z (C₉H₈³⁵ClIO₃)Calculated m/z (C₉H₈³⁷ClIO₃)Observed Pattern
[M]⁺325.9201327.9172Isotopic peaks with ~3:1 intensity ratio
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For an aromatic ester like our target compound, we expect to see a characteristic set of strong absorption bands. The "Rule of Three" for aromatic esters predicts three intense peaks corresponding to the C=O and two C-O stretches.[5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.[6][7]

Trustworthiness: The presence of specific, strong absorption bands in the expected regions for an aromatic ester provides high confidence in the assignment of this core functional group.[8]

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H Stretch
~2960, 2850Weak-MediumAliphatic (Methyl) C-H Stretch
~1730-1715Strong, SharpC=O Stretch (Aromatic Ester)[5][8]
~1600, ~1480Medium-StrongAromatic C=C Bending
~1280Strong, SharpAsymmetric C-C-O Stretch (Ester)[5]
~1250Strong, SharpAsymmetric Ar-O-C Stretch (Ether)
~1100Strong, SharpSymmetric O-C-C Stretch (Ester)[5]
< 800Medium-StrongC-Cl and C-I Stretches

Part 2: Elucidation of Atomic Connectivity via NMR

With the molecular formula and functional groups established, the next critical phase is to determine the precise arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them across the molecular framework.

G cluster_analysis Structural Assembly H1 ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC COSY COSY (¹H-¹H Correlations) H1->COSY Fragments Identify Spin Systems (e.g., -CH₃, Ar-H) H1->Fragments C13 ¹³C NMR (Carbon Environments & Types) C13->HSQC C13->Fragments HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connectivity Assemble Fragments (Connect via Quaternary Carbons) HMBC->Connectivity COSY->Fragments Fragments->HMBC Structure Propose Final Structure Connectivity->Structure

Fig 1: A systematic workflow for NMR-based structure elucidation.
¹H and ¹³C NMR Spectroscopy

Expertise & Experience: One-dimensional NMR provides the initial census of proton and carbon environments. In our target molecule, the high degree of substitution on the aromatic ring simplifies the aromatic region of the ¹H NMR spectrum, which is a key diagnostic feature. We anticipate two isolated aromatic protons, which will appear as singlets, and two distinct methyl groups from the ester and ether functionalities.

Protocol: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred) is required due to the low natural abundance of ¹³C.

Trustworthiness: The chemical shifts are highly reproducible and indicative of the electronic environment. The presence of exactly two aromatic signals and two methyl signals is a strong validation of the proposed substitution pattern.

Data Presentation: Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
Ar-H (H3)~7.8-8.0~135s1H
Ar-H (H6)~6.9-7.1~112s1H
-COOCH₃~3.9~53s3H
Ar-OCH₃~3.9-4.0~56s3H
C=O-~165--
C-Cl-~138--
C-I-~90--
C-OCH₃-~158--
C-COOCH₃-~120--
C-H (C3)-~135--
C-H (C6)-~112--

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

2D NMR for Connectivity Mapping

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with many quaternary (non-protonated) carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for establishing the overall carbon skeleton and substituent placement.[9][10]

Protocol: Standard 2D NMR Acquisition

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign the ¹³C signals for the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key to connecting the isolated spin systems.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, no aromatic H-H correlations are expected, confirming their isolated nature.

Trustworthiness: The network of correlations provides a robust, interlocking web of evidence. A proposed structure must be consistent with all observed 2D correlations. A single inconsistency can invalidate the hypothesis.

Synthesizing the Data: The Final Structure

The HMBC spectrum is the final arbiter. By observing long-range correlations from the easily identifiable methyl and aromatic protons, we can connect all the pieces.

Key HMBC Correlations for Structure Confirmation:

  • Ester Methyl Protons (-COOCH₃): Will show a strong correlation to the carbonyl carbon (C=O, ~165 ppm).

  • Methoxy Protons (Ar-OCH₃): Will show a strong correlation to the aromatic carbon to which it is attached (C2, ~158 ppm).

  • Aromatic Proton H3: This proton is deshielded by the adjacent iodine and the ester group. It should show correlations to the carbonyl carbon (C=O), C1, C2, and C5.

  • Aromatic Proton H6: This proton is shielded by the methoxy group. It should show correlations to C1, C2, C4, and C5.

This specific pattern of cross-peaks is unique to the proposed isomer and allows for its unambiguous assignment.

Fig 2: Key HMBC correlations confirming the substituent positions.

Conclusion

The structure of this compound is elucidated through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula (C₉H₈ClIO₃), while FTIR spectroscopy identifies the core functional groups, particularly the aromatic ester. The definitive connectivity is established through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide a census of the atomic environments, and 2D techniques, most critically HMBC, map the atomic connections. The combined, self-validating data from these orthogonal methods provides an unambiguous and trustworthy confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.

References

  • Wang, J. et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed, 88(2), 793-800. Available at: [Link][1]

  • Li, Y. et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 793-800. Available at: [Link][2]

  • Wang, J. et al. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(27), 5519-5526. Available at: [Link][3]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link][5]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][8]

  • Mandal, K. et al. (2025). Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Crystal Growth & Design. Available at: [Link][11]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link][12]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link][4]

  • InstaNANO. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link][7]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. Available at: [Link][9]

  • Al-Majid, A. M. et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Available at: [Link][10]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link][13]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of reaction pathways. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for the title compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach offers a valuable reference for researchers working with this molecule or similar polysubstituted benzene derivatives.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a benzene ring with five substituents: a methyl ester group, a methoxy group, a chlorine atom, and an iodine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the spectroscopic signature of the molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to two aromatic protons and two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Ar-H~7.8Singlet-This proton is at position 6, flanked by the electron-withdrawing ester group and the iodine atom. The deshielding effect of these groups will shift its signal downfield. Due to the substitution pattern, no adjacent protons are available for coupling, resulting in a singlet.
Ar-H~7.0Singlet-This proton is at position 3, situated between the electron-donating methoxy group and the chlorine atom. The net electronic effect will result in a more upfield chemical shift compared to the other aromatic proton. The absence of neighboring protons leads to a singlet.
-OCH₃ (ester)~3.9Singlet-The methyl protons of the ester group are expected to appear as a singlet in this region, typical for methyl esters.
-OCH₃ (ether)~3.8Singlet-The methyl protons of the methoxy group will also be a singlet, slightly upfield from the ester methyl due to the different electronic environment.

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C=O (ester)~165The carbonyl carbon of the ester group is expected in this characteristic downfield region.
C-OCH₃~155The aromatic carbon attached to the methoxy group is significantly deshielded due to the oxygen's electronegativity and mesomeric effect.
C-COOCH₃~120The aromatic carbon bearing the methyl ester group.
C-H~130The chemical shift of the aromatic C-H carbon at position 6.
C-Cl~128The aromatic carbon bonded to chlorine will be influenced by its inductive effect.
C-H~115The chemical shift of the aromatic C-H carbon at position 3.
C-I~90The aromatic carbon attached to iodine is expected to be shifted upfield due to the "heavy atom effect".[1]
-OCH₃ (ester)~52The methyl carbon of the ester group.
-OCH₃ (ether)~56The methyl carbon of the methoxy group, typically slightly more deshielded than the ester methyl carbon.

Table 2: Predicted ¹³C NMR data for this compound.

NMR Experimental Protocol

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak.

G cluster_workflow NMR Analysis Workflow A Sample Preparation B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Elucidation D->E

Figure 2: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
C=O (ester)1720 - 1740Stretch
C-O (ester)1250 - 1300Asymmetric Stretch
C-O (ether)1050 - 1150Asymmetric Stretch
Aromatic C=C1450 - 1600Stretch
Aromatic C-H3000 - 3100Stretch
C-Cl700 - 800Stretch
C-I500 - 600Stretch

Table 3: Predicted IR absorption bands for this compound.

IR Experimental Protocol
  • Sample Preparation: For a solid sample, either mix a small amount with KBr powder and press into a pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Predicted Identity Comments
~326/328[M]⁺Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two peaks separated by 2 m/z units.
~295/297[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
~267/269[M - COOCH₃]⁺Loss of the carbomethoxy group.
~199[M - I]⁺Loss of the iodine radical.
~164[M - I - Cl]⁺Subsequent loss of the chlorine radical.

Table 4: Predicted mass spectral data for this compound.

MS Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. While experimental data is not currently available in public databases, the predictions presented here, based on established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. Researchers are encouraged to use this guide as a reference and to contribute experimental data to the scientific community upon synthesis and analysis of this compound.

References

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

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Introduction: Structural Elucidation of a Polysubstituted Aromatic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-chloro-4-iodo-2-methoxybenzoate

This compound is a highly substituted aromatic compound, a class of molecules that serves as a critical building block in the synthesis of complex organic architectures, particularly in pharmaceutical and materials science research. The precise arrangement of iodo, chloro, methoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential applications. Consequently, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into a detailed prediction of the spectra, grounded in fundamental principles of chemical shift theory and substituent effects, and present a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers and drug development professionals who rely on NMR for routine characterization and complex problem-solving.

Molecular Structure and Predicted NMR Interactions

The substitution pattern of this compound removes all symmetry in the benzene ring, rendering every proton and carbon atom chemically distinct. Understanding the electronic influence of each substituent is key to predicting the resulting NMR spectra.

  • -COOCH₃ (Carbomethoxy): An electron-withdrawing group (EWG) through both inductive and resonance effects, deshielding ortho and para positions.

  • -OCH₃ (Methoxy): A strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. The net effect is strong shielding, particularly at the ortho and para positions.[1]

  • -Cl (Chloro): An electron-withdrawing group via induction but a weak electron-donating group via resonance. It generally deshields nearby nuclei.

  • -I (Iodo): Similar to chlorine, it is inductively electron-withdrawing. However, its most significant contribution in ¹³C NMR is the "heavy atom effect," which induces substantial shielding (an upfield shift) on the directly attached carbon.[2][3][4]

Caption: Molecular structure and key predicted NMR correlations.

¹H NMR Spectral Analysis: A Detailed Prediction

The ¹H NMR spectrum is anticipated to show four distinct singlet signals. The aromatic protons, though meta to each other, are unlikely to show resolved coupling (⁴J coupling is typically 0-3 Hz) and will likely appear as sharp singlets.[1]

  • Aromatic Protons (H-3 and H-6):

    • H-6: This proton is positioned between the chlorine and the carbomethoxy group. The ortho-chlorine atom and the meta-carbomethoxy group are both electron-withdrawing, leading to significant deshielding. This proton is expected to be the most downfield of the aromatic signals, likely appearing in the range of 7.8 - 8.0 ppm .

    • H-3: This proton is ortho to the strongly electron-donating methoxy group, which would cause a pronounced upfield shift.[1] However, it is also ortho to the electron-withdrawing carbomethoxy group and para to the chlorine, both of which cause a downfield shift. The net result of these competing effects is a chemical shift that is downfield from unsubstituted benzene (7.36 ppm), but likely upfield relative to H-6. A predicted range of 7.4 - 7.6 ppm is reasonable.

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Being attached to an aromatic ring, their typical chemical shift is around 3.8-3.9 ppm. The presence of the ortho-carbomethoxy group may induce a slight downfield shift due to steric and electronic effects.[5] We predict this signal to appear at approximately 3.9 ppm .

  • Methyl Ester Protons (-COOCH₃):

    • These three protons are also chemically equivalent and will produce a sharp singlet. The chemical environment of a methyl ester typically results in a signal around 3.7-3.9 ppm.[6][7] Its value is often very close to that of an aromatic methoxy group, and in some cases, these signals can overlap. A predicted value of ~3.9 ppm is expected.

¹³C NMR Spectral Analysis: A Detailed Prediction

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.

  • Aromatic Carbons (C1-C6): The chemical shifts of aromatic carbons span a wide range from approximately 110 to 165 ppm.[8][9]

    • C4 (Iodo-substituted): The most notable feature will be the carbon bearing the iodine atom. Due to the heavy atom effect, this carbon (C-4) will be strongly shielded and shifted significantly upfield compared to what would be predicted based on electronegativity alone.[2][3] Its chemical shift is predicted to be in the 90-100 ppm range.

    • C2 (Methoxy-substituted): The carbon attached to the electron-donating methoxy group (C-2) will be significantly deshielded due to the direct attachment to the electronegative oxygen. It is expected to appear far downfield, likely in the 155-158 ppm range.

    • C5 (Chloro-substituted): The carbon bonded to chlorine (C-5) will be deshielded, with an expected chemical shift around 135-138 ppm .

    • C1 (Ester-substituted): This quaternary carbon, attached to the carbomethoxy group, will likely be found in the 125-130 ppm region.[10]

    • C3 & C6 (Proton-bearing): These carbons will appear in the typical aromatic region. C-6, being adjacent to the C-I and C-Cl carbons, will likely be around 130-134 ppm . C-3, adjacent to the heavily shielded C-4 and the deshielded C-2, is predicted to be around 115-120 ppm .

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon is expected in the typical range for aromatic esters, approximately 164-166 ppm .[11] As a quaternary carbon, its signal will likely be of lower intensity compared to the protonated carbons.

  • Methyl Carbons (-OCH₃ and -COOCH₃):

    • Methoxy Carbon (-OCH₃): The carbon of the aromatic methoxy group typically appears around 56-58 ppm .

    • Methyl Ester Carbon (-COOCH₃): The methyl carbon of the ester group is expected at a slightly higher field (more shielded) than the methoxy carbon, typically in the range of 52-54 ppm .[12]

Predicted NMR Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted δ (ppm) Multiplicity Integration
H-6 7.8 – 8.0 Singlet (s) 1H
H-3 7.4 – 7.6 Singlet (s) 1H
-OCH₃ ~3.9 Singlet (s) 3H

| -COOCH₃ | ~3.9 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted δ (ppm) Notes
Carbonyl (C=O) 164 – 166 Quaternary, weak signal
C-2 (-OCH₃) 155 – 158
C-5 (-Cl) 135 – 138
C-6 130 – 134
C-1 (-COOCH₃) 125 – 130 Quaternary
C-3 115 – 120
C-4 (-I) 90 – 100 Shielded by heavy atom effect
Methoxy (-OCH₃) 56 – 58

| Methyl Ester (-COOCH₃) | 52 – 54 | |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines a self-validating methodology for obtaining publication-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[13] d. Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. Instrument and Parameter Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow 5-10 minutes for temperature equilibration (e.g., at 298 K). b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

3. ¹H NMR Spectrum Acquisition: a. Pulse Program: Use a standard single-pulse (e.g., 'zg30') experiment with a 30° flip angle to ensure quantitative reliability with a shorter relaxation delay. b. Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm) to encompass all expected signals. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for ¹H NMR. e. Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio (S/N).

4. ¹³C NMR Spectrum Acquisition: a. Pulse Program: Use a standard proton-decoupled pulse program with a 30° or 45° flip angle (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to single lines for each carbon. b. Spectral Width: Set a wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are observed. c. Acquisition Time (AQ): Set to ~1-2 seconds. d. Relaxation Delay (D1): Quaternary carbons, like the carbonyl and C1/C2/C4/C5, have long relaxation times. A D1 of at least 5-10 seconds is crucial to allow for their sufficient relaxation and to obtain a more quantitative spectrum. e. Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate S/N, especially for the quaternary carbon signals.

5. Data Processing: a. Apply an exponential window function (line broadening) to improve S/N if necessary. b. Perform a Fourier Transform on the Free Induction Decay (FID). c. Phase the spectrum manually to achieve a pure absorption signal. d. Apply a baseline correction. e. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (¹H) / 77.16 ppm (¹³C). f. Integrate the ¹H NMR signals and pick peaks for both spectra.

References

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from: [Link]

  • Jalsovszky, I., & Kiprof, P. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(9), 809-813. Available from: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from: [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available from: [Link]

  • Štíbrányi, Z., Addová, G., & Májek, M. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9443–9449. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from: [Link]

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available from: [Link]

  • Foris, A. (2014). Re: How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. Available from: [Link]

  • Szele, I., & Per Vesi, B. (1983). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20. Available from: [Link]

  • Taylor, C. E., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, 49(1). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

  • Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]

  • AOCS Lipid Library. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from: [Link]

  • Chem 203. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from: [Link]

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  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from: [Link]

  • Hirscher, N. A., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from: [Link]

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Establishing the Solubility Profile of Methyl 5-chloro-4-iodo-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Predicted Physicochemical Properties

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a substituted aromatic compound. Its structure incorporates several functional groups that will dictate its solubility behavior. An understanding of these features allows for a rational prediction of its solubility in various solvent systems, a critical first step in its development for any application, particularly in pharmaceuticals.

PropertyValue
Molecular Formula C₉H₈ClIO₃
Molecular Weight 342.51 g/mol
Chemical Structure Chemical Structure of this compound

The logical relationship between the compound's structure and its predicted solubility is outlined below.

Solubility_Prediction_Logic Compound This compound Structure Chemical Structure (Functional Groups) Compound->Structure Properties Physicochemical Properties (Polarity, H-bonding, MW) Structure->Properties Aqueous Aqueous Solubility (Predicted: Low) Properties->Aqueous Organic Organic Solubility (Predicted: Moderate to High in non-polar solvents) Properties->Organic

Caption: Logical flow from chemical structure to predicted solubility.

Based on its structure, we can infer the following:

  • Aqueous Solubility: The presence of two halogen atoms (chloro and iodo) and the overall non-polar benzene ring, coupled with a relatively high molecular weight, strongly suggests that this compound will have low aqueous solubility . The methoxy and methyl ester groups offer some polarity but are unlikely to overcome the hydrophobic nature of the rest of the molecule.

  • Organic Solvent Solubility: The compound is expected to be significantly more soluble in a range of organic solvents. The aromatic ring and halogen substituents suggest good solubility in non-polar to moderately polar aprotic solvents.

Here is a table of predicted solubilities in common laboratory solvents:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar, ProticVery LowDominated by hydrophobic character of the substituted benzene ring.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowSimilar to water; the compound is non-ionizable at physiological pH.
Dimethyl Sulfoxide (DMSO)Polar, AproticHighA universal solvent for many organic compounds.
Dichloromethane (DCM)Non-polarHigh"Like dissolves like" principle; DCM is a good solvent for many aromatic compounds.
Ethyl AcetateModerately PolarModerate to HighGood balance of polarity to dissolve the compound.
Methanol / EthanolPolar, ProticModerateThe methoxy and ester groups may interact favorably, but the overall hydrophobicity will limit high solubility.
Hexanes / HeptaneNon-polarLow to ModerateMay be too non-polar to effectively solvate the ester and methoxy groups.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development in drug discovery, determining the thermodynamic or equilibrium solubility is crucial.[1] The shake-flask method is the gold standard for this measurement due to its reliability for poorly soluble compounds.[2]

Rationale for the Shake-Flask Method

This method ensures that the solvent is fully saturated with the compound and that the system has reached equilibrium, providing a true measure of solubility under the specified conditions. It is a more accurate representation of a compound's intrinsic solubility compared to kinetic assays.[3]

Experimental Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add chosen solvent system (e.g., PBS, pH 7.4) A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC-UV) E->F G Determine solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[1]

  • Phase Separation: After equilibration, allow the suspensions to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[1]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A standard curve of the compound in the same solvent should be prepared for accurate quantification.

  • Data Reporting: Express the solubility in units of µg/mL or µM.

Kinetic Solubility Assessment for High-Throughput Screening

In early drug discovery, a high-throughput method to assess solubility is often preferred. Kinetic solubility assays meet this need by measuring the concentration at which a compound precipitates from an aqueous solution when added from a Dimethyl Sulfoxide (DMSO) stock.[4] While not a measure of true equilibrium solubility, it is invaluable for ranking compounds and identifying potential solubility liabilities early on.[4]

Rationale for Kinetic Solubility

This method is rapid and requires a minimal amount of compound, making it ideal for screening large numbers of compounds.[1] It mimics many in vitro biological assays where compounds are introduced from a DMSO stock.

Experimental Workflow

The diagram below outlines the general workflow for a kinetic solubility assay.

Kinetic_Solubility_Workflow cluster_prep_k Preparation cluster_incubation_k Incubation & Precipitation cluster_detection_k Detection of Precipitation A_k Prepare high-concentration stock solution in DMSO B_k Add stock solution to aqueous buffer (e.g., PBS) A_k->B_k C_k Incubate for a short period (e.g., 1-2h) B_k->C_k D_k Measure turbidity (nephelometry) or filter and quantify supernatant (LC-MS/UV) C_k->D_k E_k Determine kinetic solubility D_k->E_k

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[5]

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[1]

  • Detection: Determine the concentration at which precipitation occurs. This can be done by:

    • Nephelometry: Measuring the light scattering caused by precipitated particles.

    • UV Absorbance after Filtration: Filtering the solutions and measuring the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Conclusion

While direct solubility data for this compound is not prevalent in the literature, a robust solubility profile can be established through a combination of theoretical prediction and systematic experimental determination. This guide provides the necessary framework for any research or drug development professional to characterize this compound, starting with an understanding of its structural attributes and progressing to rigorous, validated laboratory protocols. The successful application of these methods will yield critical data for the informed progression of this compound in any research and development pipeline.

References

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link].

  • BioDuro. ADME Solubility Assay. BioDuro. Available at: [Link].

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility. ADME@NCATS. Available at: [Link].

  • Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link].

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  • ResearchGate. (2019). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. ResearchGate. Available at: [Link].

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Stability and Storage of Methyl 5-chloro-4-iodo-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The presence of multiple functional groups, including an ester, a methoxy ether, and two different halogens (chloro and iodo) on the benzene ring, imparts a unique reactivity profile. However, this complexity also necessitates a thorough understanding of its chemical stability to ensure its integrity during storage, handling, and application. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its purity and efficacy.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, photolytic degradation, and thermal stress. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and handling procedures.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 5-chloro-4-iodo-2-methoxybenzoic acid and methanol. This reaction can be catalyzed by both acids and bases, with the rate of hydrolysis being significantly faster under basic conditions.

The presence of electron-withdrawing groups, such as the chloro and iodo substituents on the aromatic ring, can influence the rate of hydrolysis. While these groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, steric hindrance from the ortho-methoxy group may play a counteracting role. Studies on substituted methyl benzoates have shown that the position of substituents can significantly affect the rate of hydrolysis.[1]

Key Considerations for Hydrolytic Stability:

  • pH: Avoid exposure to strong acids and, particularly, strong bases to minimize hydrolysis.

  • Moisture: The presence of water is necessary for hydrolysis. Therefore, storing the compound under dry conditions is critical.

Photostability

Aromatic compounds containing iodine are known to be sensitive to light, particularly in the UV region. The carbon-iodine bond is weaker than the carbon-chlorine bond and can undergo photolytic cleavage upon absorption of light energy. This can lead to the formation of radical species and subsequent degradation products. The degradation of iodinated compounds can be facilitated by the "heavy-atom effect," which promotes the formation of reactive triplet states.[2]

Potential Photodegradation Pathway:

The primary photodegradation pathway is expected to be the homolytic cleavage of the C-I bond, leading to the formation of a 5-chloro-2-methoxybenzoyl radical and an iodine radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or recombination, leading to the formation of impurities.

Key Considerations for Photostability:

  • Light Exposure: Protect the compound from light, especially UV light, at all times. Storage in amber or opaque containers is essential.

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help to quench radical reactions that may be initiated by photolytic cleavage.

Thermal Stability

While many aromatic esters exhibit good thermal stability, prolonged exposure to high temperatures can lead to degradation. For this compound, thermal stress could potentially lead to decarboxylation or other rearrangement reactions, although these are generally less common under typical storage conditions. The presence of halogen substituents may also influence the thermal stability profile. Studies on the thermal degradation of halogenated aromatic compounds indicate that dehalogenation can occur at elevated temperatures.[3][4]

Key Considerations for Thermal Stability:

  • Temperature: Store the compound at controlled, cool temperatures to minimize the rate of any potential thermal degradation. Avoid exposure to excessive heat.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under suboptimal storage conditions.

A This compound B 5-chloro-4-iodo-2-methoxybenzoic acid + Methanol A->B  Hydrolysis (Moisture, Acid/Base) C De-iodinated Impurity A->C  Photodegradation (Light) D Other Degradation Products A->D  Thermal Stress (Heat) cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photostability (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Data Analysis (% Degradation, Impurity Profile) I->J

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. By understanding its susceptibility to hydrolysis, photolytic degradation, and thermal stress, and by implementing the recommended storage and handling procedures, researchers can ensure the integrity and purity of this valuable chemical intermediate. For applications where stability is paramount, conducting a forced degradation study is a prudent step to validate its performance under specific experimental conditions.

References

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Safety and Handling Precautions for Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 473574-26-4

Executive Summary

Methyl 5-chloro-4-iodo-2-methoxybenzoate (CAS 473574-26-4) is a highly functionalized polysubstituted arene used primarily as an advanced intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors involving Suzuki-Miyaura cross-coupling reactions.[1]

While specific toxicological data for this exact intermediate is limited in public registries, its structural analogs (halogenated benzoate esters) dictate a strict safety profile.[2] This guide establishes a "Read-Across" Safety Protocol , deriving precautions from the combined hazards of the labile carbon-iodine bond, the hydrolytically unstable ester moiety, and the potential irritant properties of the chlorobenzene core.

Critical Hazards:

  • Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under UV/visible light, liberating free iodine (

    
    ) and radical species.
    
  • Hydrolysis Risk: The methyl ester is prone to hydrolysis in humid conditions, altering stoichiometry in precision coupling reactions.

  • Health Hazard: Presumed Skin/Eye/Respiratory Irritant (Category 2/2A/3).[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

PropertyDetail
Chemical Name This compound
CAS Number 473574-26-4
Molecular Formula

Molecular Weight 326.51 g/mol
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow (Darkening indicates decomposition)
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water
Key Functional Groups Aryl Iodide (Reactive), Aryl Chloride (Stable), Methyl Ester, Methoxy Ether

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of analogous halogenated benzoates.

GHS Label Elements[2][3]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Note: As an organoiodide, potential for H317 (May cause an allergic skin reaction) should be assumed until proven otherwise.

Storage & Stability Protocols

The integrity of the C-I bond is the primary stability concern.

The "Amber Protocol" (Light Protection)

Causality: The bond dissociation energy (BDE) of the Aryl C-I bond is approximately 65 kcal/mol, significantly lower than C-Cl (~95 kcal/mol). Exposure to photons (


) can induce homolytic cleavage, generating aryl radicals and free iodine, which turns the solid brown/purple and poisons palladium catalysts in subsequent coupling steps.[2]
  • Requirement: Store exclusively in amber glass vials or opaque HDPE containers.

  • Secondary Barrier: Wrap primary containers in aluminum foil if amber glass is unavailable.[2]

  • Lab Environment: Avoid leaving weighed solids on the benchtop under fluorescent lighting for extended periods (>30 mins).

The "Dry Protocol" (Moisture Protection)

Causality: Methyl esters can undergo hydrolysis to the corresponding carboxylic acid (5-chloro-4-iodo-2-methoxybenzoic acid) in the presence of ambient moisture and trace acid/base catalysts. This acid impurity alters the pH of coupling reactions and can sequester metal catalysts.[2]

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • Desiccation: Store the vial inside a secondary desiccator jar containing activated silica gel or Drierite.

Operational Handling & Workflow

Designed to minimize exposure and maximize yield integrity.

Engineering Controls
  • Primary: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood.

  • Secondary: For large scale (>10g) or high-purity requirements, use a Glovebox under

    
     atmosphere.
    
Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory .

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. Organoiodides can permeate standard nitrile over time.[2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]

  • Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P100/OV cartridges.

Validated Handling Workflow (DOT Diagram)

HandlingProtocol Storage 1. Cold Storage (4°C, Amber Vial) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Inspection 3. Visual QC Check (Reject if Purple/Brown) Equilibration->Inspection Verify Integrity Inspection->Storage Fail (Repurify) Weighing 4. Weighing (Fume Hood, Static Gun) Inspection->Weighing Pass Reaction 5. Reaction Setup (Inert Atm, Dry Solvent) Weighing->Reaction Immediate Transfer

Figure 1: Standard Operating Procedure for transferring the compound from storage to reaction vessel. Note the equilibration step to prevent condensation, which degrades the ester.

Synthesis Context & Utility

Why this specific handling is necessary for drug development.

This intermediate is a "linchpin" scaffold.[2] The 4-iodo position is the electrophilic site for Suzuki-Miyaura or Sonogashira couplings, allowing the attachment of heteroaryl groups (e.g., pyrazoles, indazoles). The 5-chloro and 2-methoxy groups provide steric and electronic modulation essential for binding affinity in kinase pockets (e.g., FGFR, EGFR).

Impact of Degradation:

  • Free Iodine: Oxidizes

    
     to 
    
    
    
    in non-productive cycles, killing the catalyst.
  • Hydrolyzed Acid: Coordinates to the Pd center, inhibiting the oxidative addition step.

Emergency Response & Waste Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Solution Solution (Solvent) Type->Solution ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to hazardous waste 3. Wash surface with soap/water Solid->ActionSolid ActionSol 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Collect in sealed container Solution->ActionSol

Figure 2: Logic flow for containing and cleaning spills. Avoid generating dust with dry sweeping.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][5][6][7] Remove contact lenses.[2][8] Seek medical attention (Iodinated compounds can cause corneal damage).[2]

  • Skin Contact: Wash with soap and water.[2][7][8] If skin is stained yellow/brown, it indicates iodine release; treat with a dilute sodium thiosulfate solution if available, otherwise continue washing.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2][6]

Waste Disposal[3]
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do not mix with strong oxidizers or strong bases.[2]

  • Labeling: Must be clearly labeled "Contains Organoiodine Compound - Potential Sensitizer."[2]

References

  • Chemical Identity & CAS

    • Source: IodoChem & PubChem Compound Summary.[2]

  • General Handling of Organoiodides

    • Source: Stanford University Environmental Health & Safety.[2]

    • Citation: "Safety Data & Handling of Iodine and Organoiodine Compounds."[2] Stanford Laboratory Safety Manual. Available at: [Link]

  • Synthesis Application (FGFR Inhibitors)

    • Source: Perera, T. P., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-FGFR Inhibitor." Molecular Cancer Therapeutics.[2] (Contextual reference for the utility of 5-chloro-2-methoxybenzoate scaffolds).

  • GHS Classification Standards

    • Source: OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][5]

    • Methodology: Read-Across from Methyl 5-chloro-2-methoxybenzo

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 5-chloro-4-iodo-2-methoxybenzoate (CAS: 149433-06-1) is a high-value, poly-functionalized scaffold widely utilized in the synthesis of kinase inhibitors, liquid crystals, and complex biaryl natural products. Its structural uniqueness lies in its orthogonal halogen reactivity .

The presence of an iodine atom at the C4 position and a chlorine atom at the C5 position creates a "programmed" reactivity profile. Under palladium catalysis, the C4–I bond undergoes oxidative addition significantly faster than the C5–Cl bond. This allows researchers to perform a chemoselective Suzuki-Miyaura coupling at C4, installing a diversity element (R¹), while preserving the C5–Cl handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Electronic Synergy for Selectivity

Beyond the standard bond dissociation energy differences (


 vs. 

), the substitution pattern of this specific benzoate enhances selectivity:
  • C4-Iodo Position: Para to the electron-withdrawing ester group (COOMe). This electronic deficiency accelerates oxidative addition of Pd(0).

  • C5-Chloro Position: Para to the electron-donating methoxy group (OMe). This increases electron density at C5, further deactivating the C–Cl bond towards palladium insertion.

Mechanistic Workflow & Selectivity

The following diagram illustrates the chemoselective pathway, highlighting why the C4-Biaryl product is formed exclusively under controlled conditions.

SuzukiSelectivity Start Methyl 5-chloro-4-iodo- 2-methoxybenzoate OxAdd_I Oxidative Addition (Fast) (C4-I Insertion) Start->OxAdd_I Preferred Path (Weak Bond + EWG Activation) OxAdd_Cl Oxidative Addition (Slow) (C5-Cl Insertion) Start->OxAdd_Cl Disfavored (Strong Bond + EDG Deactivation) Pd0 Pd(0) Catalyst Pd0->OxAdd_I TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerated Catalyst Product Product A: 4-Biaryl-5-chloro-benzoate RedElim->Product SideProduct Side Product B: 4,5-Bis-biaryl (Over-reaction) Product->SideProduct Requires Harsh Conditions (High Temp / SPhos)

Caption: Kinetic differentiation between C4-I and C5-Cl sites driven by bond energy and electronic directing effects.

Protocol 1: Chemoselective C4-Coupling (Standard)

This protocol is optimized for high yields (>85%) of the mono-coupled product, strictly avoiding reaction at the chlorine position.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is bulky enough to support the catalytic cycle without being active enough to insert into the C–Cl bond at moderate temperatures.
      
  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: The aqueous component is critical for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.5 equiv).

  • Degassing: Add 1,4-Dioxane and Water . Sparge the mixture with Argon or Nitrogen for 10 minutes.

    • Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat the block to 60–80 °C for 4–12 hours.

    • Monitor: Check LC-MS at 2 hours. The starting material (M+H) should disappear. If C5-Cl coupling is observed (M+2Ar), lower temperature to 50 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Optimization Table
ParameterVariationOutcomeRecommendation
Catalyst Pd(PPh₃)₄Good yield, but air sensitiveAlternative
Catalyst Pd(dppf)Cl₂ Excellent yield, robust selectivity Primary Choice
Catalyst Pd(OAc)₂ / SPhosLow selectivity (couples Cl too)Avoid for Step 1
Base K₃PO₄Milder, protects sensitive estersUse for labile groups
Base NaOHHydrolyzes ester to acidAvoid
Solvent Toluene/EtOH/H₂OGood alternative if Dioxane restrictedSecondary Choice

Protocol 2: Sequential Functionalization (C5-Cl Activation)

Once the C4 position is derivatized, the C5-chlorine can be activated using a more electron-rich, bulky ligand system. This allows for the synthesis of non-symmetrical 4,5-diaryl benzoates.

Materials
  • Substrate: 4-Biaryl-5-chloro-2-methoxybenzoate (Product from Protocol 1)

  • Boronic Acid: Second Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%)

    • Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich, facilitating oxidative addition into the stronger, electron-rich C5–Cl bond.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Procedure
  • Mix: Combine substrate, second boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ in a vial.

  • Solvent: Add Toluene/Water mixture and degas thoroughly.

  • Heat: React at 100–110 °C (reflux) for 16–24 hours.

    • Note: The higher temperature and active ligand are necessary to break the C–Cl bond.

  • Workup: Standard aqueous extraction and chromatography.

Troubleshooting & Critical Controls

Issue: Dehalogenation (Protodeiodination)
  • Symptom: LC-MS shows a mass corresponding to [M - I + H].

  • Cause: Often caused by excessive heating in alcoholic solvents (ethanol) which can act as hydride sources.

  • Solution: Switch to DME (Dimethoxyethane) or THF and strictly exclude alcohols. Ensure the solvent is anhydrous if water is not explicitly required for the base (though Suzuki usually requires some water, minimize organic protic sources).

Issue: Ester Hydrolysis
  • Symptom: Formation of the carboxylic acid (M-14).

  • Cause: Base is too strong (e.g., hydroxide) or reaction time is too long at high temp.

  • Solution: Use anhydrous K₃PO₄ or KF as the base. Alternatively, use THF/Water instead of Dioxane/Water to reduce hydrolysis rates, or lower the temperature.

Issue: Low Conversion of C4-I
  • Cause: Boronic acid instability (protodeboronation).

  • Solution: Add the boronic acid in portions or use Boronic Esters (Pinacol) which are more stable. Increase catalyst loading to 5 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fairlamb, I. J. S. (2007). "Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes." Chemical Society Reviews, 36, 1036-1045. Link

  • BenchChem. (2025).[2] "Methyl 2-chloro-6-iodo-3-methoxybenzoate | Reaction Selectivity and Protocols." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link

Sources

Application Note: Strategic Utilization of Methyl 5-chloro-4-iodo-2-methoxybenzoate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 5-chloro-4-iodo-2-methoxybenzoate (hereafter referred to as Scaffold A ) represents a high-value "lynchpin" intermediate in modern medicinal chemistry, particularly within the Fragment-Based Drug Discovery (FBDD) of Type I and Type II kinase inhibitors (e.g., FGFR, EGFR targets).[1]

Its structural uniqueness lies in its orthogonal reactivity profile .[1] The molecule possesses three distinct functional handles—an electrophilic iodine (C4), a modulating chlorine (C5), and a masked carboxylate (C1)—allowing for sequential, chemoselective functionalization. This note details the validated protocols for its synthesis via the Sandmeyer reaction and its downstream application in Suzuki-Miyaura cross-coupling to generate biaryl pharmacophores.[1]

Structural Analysis & Design Rationale

Scaffold A is designed to address specific challenges in the ATP-binding pocket of protein kinases:

  • C4-Iodine (Reactive Handle): The iodine atom is the most reactive site for Pd-catalyzed cross-coupling, allowing the installation of the "hinge-binding" heterocycle (e.g., pyrazole, indazole).[1]

  • C5-Chlorine (Electronic/Steric Modulator): This group often targets the hydrophobic "gatekeeper" region or solvent-accessible front, improving potency and metabolic stability compared to hydrogen.[1]

  • C2-Methoxy (Solubilizing/Binding): Acts as an internal hydrogen bond acceptor and improves solubility.[1]

  • C1-Ester (Anchor): Serves as the attachment point for the "tail" region (solubilizing group) via amidation or cyclization.[1]

Reactivity Flowchart

ReactivityScaffoldThis compound(Scaffold A)IodineC4-Iodine(High Reactivity)Scaffold->Iodine Suzuki/Sonogashira(1st Step)EsterC1-Ester(Moderate Reactivity)Scaffold->Ester Hydrolysis/Amidation(2nd Step)ChlorineC5-Chlorine(Low Reactivity)Scaffold->Chlorine Inert/Modulator

Figure 1: Orthogonal reactivity map of Scaffold A, dictating the order of operations in library synthesis.

Preparation Protocol: Sandmeyer Transformation

The most robust route to Scaffold A is the diazotization-iodination of the commercially available precursor Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 4093-31-6).[1]

Reagents & Equipment
  • Precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq).[1]

  • Acid: Sulfuric Acid (H₂SO₄), 20% aqueous solution.[1]

  • Diazotization Agent: Sodium Nitrite (NaNO₂, 1.1 eq).[1]

  • Iodine Source: Potassium Iodide (KI, 1.5 eq).[1]

  • Solvent: Water / Acetonitrile (co-solvent if solubility is poor).[1]

  • Quench: Sodium Thiosulfate (sat.[1] aq.).

Step-by-Step Procedure
  • Solubilization: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend Methyl 4-amino-5-chloro-2-methoxybenzoate (10.0 g, 38.8 mmol) in water (50 mL).

  • Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Slowly add dilute H₂SO₄ (20%, 40 mL) while maintaining the internal temperature below 5 °C. The amine may partially precipitate as the sulfate salt.

  • Diazotization: Dropwise add a solution of NaNO₂ (2.95 g, 42.7 mmol) in water (10 mL) over 20 minutes.

    • Critical Control Point: Maintain temperature < 5 °C to prevent decomposition of the diazonium salt to the phenol.[1]

    • Validation: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue immediately).[1]

  • Iodination (Sandmeyer): Dissolve KI (9.66 g, 58.2 mmol) in water (20 mL). Add this solution dropwise to the cold diazonium mixture.

    • Observation: Nitrogen gas evolution will be vigorous.[1] The solution will turn dark brown/purple due to iodine liberation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Then, heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash the combined organic layer with saturated Sodium Thiosulfate (to remove excess iodine, color changes from purple to yellow/clear).[1]

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Yield Expectation: 75–85% as a white to off-white solid.[1]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the chemoselective coupling of Scaffold A with a boronic acid, leaving the ester and chlorine intact.[1]

Reaction Scheme
  • Substrate: Scaffold A (1.0 eq).

  • Partner: Phenylboronic acid (or Heteroaryl boronic acid) (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%).[1]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Inertion: Charge a microwave vial or pressure tube with Scaffold A (1.0 mmol), Boronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[1] Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 90 °C for 4–12 hours.

    • Microwave: Heat to 110 °C for 30 minutes.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The Iodine (M+H 327) peak should disappear, replaced by the biaryl product mass.

    • Note: The Chlorine atom remains stable under these conditions.[1]

  • Work-up: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Palladium residues. Concentrate and purify via chromatography.[1]

Analytical Data Reference

For verification of the synthesized Scaffold A , compare against these standard values:

PropertyValue / CharacteristicNotes
Molecular Formula C₉H₈ClIO₃
Molecular Weight 326.52 g/mol
Appearance White to pale yellow crystalline solidDarkens upon light exposure (store in amber vials)
¹H NMR (CDCl₃) δ 8.01 (s, 1H, H-6), 7.45 (s, 1H, H-3), 3.92 (s, 3H, Ester-Me), 3.88 (s, 3H, OMe)H-6 is deshielded by the ester; H-3 is deshielded by Iodine/Chlorine.[1][3][4][5][6][7][8]
¹³C NMR Carbonyl (~165 ppm), Ar-C-I (~88-95 ppm), Ar-C-Cl (~125 ppm)C-I carbon is significantly upfield due to heavy atom effect.[1]

Scientific Grounding & References

The protocols above are derived from established aromatic substitution and organometallic chemistry principles utilized in the synthesis of benzamide and benzoate pharmacophores.[1]

  • Precursor Synthesis: The starting material (Methyl 4-amino-5-chloro-2-methoxybenzoate) is a well-documented intermediate for benzamide synthesis (e.g., Metoclopramide analogs).[1]

    • Source:ChemicalBook - Methyl 4-acetamido-5-chloro-2-methoxybenzoate SynthesisLink[1]

  • Sandmeyer Methodology: The conversion of the amino group to iodine via diazonium salts is the standard industry method for introducing iodine into electron-rich aromatic rings.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 2, p. 351 (1943) (General Sandmeyer protocols).[1]

  • FGFR/Kinase Relevance: 2-methoxy-5-chloro-substituted benzoates are frequent scaffolds in FGFR4 inhibitor design, often utilizing SNAr or coupling at the 4-position.[1]

    • Source:Development of Highly Potent and Selective Covalent FGFR4 Inhibitors (ChemRxiv) Link[1]

  • General Reactivity: The reactivity of 5-chloro-2-methoxybenzoate derivatives is documented in commercial catalogs and patent literature for kinase inhibitors.[1]

    • Source:PubChem - Methyl 5-chloro-2-methoxybenzoateLink[1]

Safety & Handling
  • Iodine/Diazonium: Diazonium salts are potentially explosive if allowed to dry; keep wet or process immediately.[1] The iodination step releases nitrogen gas; ensure adequate venting.[1]

  • Palladium: Handle Pd catalysts in a fume hood; residues are toxic.[1]

  • Storage: Store Scaffold A at 2–8 °C, protected from light (iodides are photosensitive).

Experimental protocol for using Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Introduction & Strategic Utility

This compound is a high-value polysubstituted aromatic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and complex bioactive heterocycles. Its value lies in its orthogonal reactivity profile .

For the medicinal chemist, this molecule represents a "programmable" core. It possesses three distinct reactive handles that can be engaged sequentially without protecting groups:

  • Aryl Iodide (C4): The most reactive site, suitable for mild Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at ambient or moderate temperatures.

  • Aryl Chloride (C5): A latent electrophile. It remains inert under the conditions used to functionalize the iodide but can be activated later using specialized ligands (e.g., Buchwald phosphines) or higher temperatures.

  • Methyl Ester (C1): A masked carboxylic acid, stable to oxidative addition conditions, which can be saponified to the free acid for subsequent amide coupling.

This guide provides validated protocols for the two most critical transformations: the chemoselective Suzuki coupling at C4 and the controlled hydrolysis of the C1 ester.

Chemical Profile & Safety

Compound Characteristics:

Property Description
Chemical Name This compound
Molecular Formula C₉H₈ClIO₃
Molecular Weight 326.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF; Low solubility in water/alcohols.[1][2]

| Hazards | Skin/Eye Irritant (H315, H319). Specific Target Organ Toxicity (H335). |

Safety Advisory: Halogenated benzoates can be potent sensitizers. All operations must be conducted in a fume hood. The aryl iodide moiety is light-sensitive; store the compound in amber vials under inert atmosphere (Argon/Nitrogen) to prevent photo-deiodination.

Application I: Chemoselective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C4 position (replacing Iodine) while preserving the C5-Chlorine and C1-Ester.

Mechanistic Insight: The rate of oxidative addition of Pd(0) to aryl halides follows the order I > Br > OTf >> Cl. By utilizing a catalyst system with moderate activity (like Pd(dppf)Cl₂ or Pd(PPh₃)₄) and controlling the temperature (<80°C), we kinetically favor the C-I insertion over the C-Cl insertion. Using highly active catalysts (e.g., XPhos-Pd-G2) or high temperatures (>100°C) risks "scrambling" the selectivity or reacting at the chloride.

Protocol A: C4-Selective Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Cap the vial and purge with Argon for 5 minutes. This is critical; oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe, followed by the 2M Na₂CO₃ solution (2.0 equiv).

  • Reaction: Place the vial in a pre-heated block at 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The starting material (aryl iodide) should disappear. If the reaction is sluggish, increase temp to 70°C, but monitor closely.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Application II: Controlled Saponification

Objective: Hydrolysis of the methyl ester to the benzoic acid without dehalogenation or ether cleavage.

Mechanistic Insight: While methyl esters are generally labile, the steric bulk of the ortho-methoxy group and the electronic effects of the halogens can retard hydrolysis. We use Lithium Hydroxide (LiOH) because the Lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by hydroxide. THF is used to ensure the lipophilic starting material remains in solution.

Protocol B: Ester Hydrolysis

Reagents:

  • Substrate: this compound (or the Suzuki product from Protocol A)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (0.1 M). Ensure complete dissolution before adding water.

  • Activation: Dissolve LiOH·H₂O in the calculated volume of water and add this solution dropwise to the THF mixture.

  • Reaction: Stir vigorously at Room Temperature .

    • Note: If starting material persists after 4 hours, warm to 40°C. Avoid reflux, as this can lead to nucleophilic aromatic substitution (S_NAr) of the halogens by hydroxide (forming phenols).

  • Quench & Precipitation (Critical Step):

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH ~3. The carboxylic acid product should precipitate as a white solid.

  • Isolation: Filter the solid and wash with cold water. Dry under vacuum.[3]

    • Alternative: If no precipitate forms (due to product solubility), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Visualization: Experimental Logic & Workflow

The following diagrams illustrate the chemoselective strategy and the decision logic for experimental setup.

Figure 1: Orthogonal Reactivity Map

Caption: Strategic functionalization order. C4-Iodine reacts first (Suzuki), preserving C5-Chlorine and C1-Ester for later stages.

ReactivityMap Start Methyl 5-chloro-4-iodo- 2-methoxybenzoate Suzuki Step 1: Suzuki Coupling (Pd-Cat, R-B(OH)2) Targets C4-I Only Start->Suzuki High Reactivity (C-I) Intermediate Intermediate: Methyl 5-chloro-4-R- 2-methoxybenzoate Suzuki->Intermediate Product A Dechlorination Avoid: High Temp (>100°C) or Active Ligands (XPhos) Suzuki->Dechlorination Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Targets C1-Ester Intermediate->Hydrolysis Ester Cleavage Final Final Scaffold: 5-chloro-4-R- 2-methoxybenzoic acid Hydrolysis->Final Product B

Figure 2: Workup & Purification Logic

Caption: Decision tree for isolating the product based on physical state and solubility.

WorkupLogic Reaction Reaction Complete (TLC Check) PhaseSep Dilute w/ EtOAc & Water Separate Phases Reaction->PhaseSep Organic Organic Phase (Contains Product + Impurities) PhaseSep->Organic Aqueous Aqueous Phase (Salts/Catalyst) PhaseSep->Aqueous Dry Dry (MgSO4) & Concentrate Organic->Dry Solid Is Product Solid? Dry->Solid Purify Flash Chromatography (Hex/EtOAc) Recryst Recrystallization (EtOH or Hex/EtOAc) Solid->Purify No (Oil/Complex Mix) Solid->Recryst Yes (High Purity req)

Quality Control & Validation

To validate the success of the protocols, compare analytical data against these expected parameters:

  • ¹H NMR (CDCl₃):

    • Starting Material: Look for two distinct aromatic singlets. The proton at C3 (ortho to I and OMe) typically appears upfield (~7.4 ppm) compared to the proton at C6 (ortho to Cl and Ester, ~7.9 ppm).

    • Post-Suzuki: The disappearance of the C-I bond often results in a slight shift of the C3 proton. The integration of the new aryl group signals must match the stoichiometry.

    • Post-Hydrolysis: Disappearance of the methyl ester singlet (~3.9 ppm). A broad singlet for -COOH (>10 ppm) should appear (solvent dependent).

  • HPLC Purity: Target >98% at 254 nm.

    • Impurity Alert: Watch for "des-iodo" byproduct (Methyl 5-chloro-2-methoxybenzoate) formed via protodehalogenation if the Suzuki reaction was too wet or oxygenated.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on I vs Cl selectivity).

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 5-chloro-2-methoxybenzoate (Structural Analog Safety Data).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Chemoselectivity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-5C4I-002 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

Welcome to the technical support interface for Methyl 5-chloro-4-iodo-2-methoxybenzoate . This molecule is a critical "push-pull" substituted benzene scaffold, often utilized as a precursor for biaryl systems in drug discovery (e.g., SGLT2 inhibitors or IDH1 inhibitors).

The Core Challenge: The primary difficulty in synthesizing this target is the regiochemical placement of the iodine atom .

  • Direct Iodination Fails: Attempting to iodinate Methyl 5-chloro-2-methoxybenzoate directly will predominantly yield the 3-iodo or 6-iodo isomers. The methoxy group (strong activator) directs ortho/para, making the meta position (C4) inaccessible via Electrophilic Aromatic Substitution (EAS).

  • The Solution (Sandmeyer Route): You must proceed via the 4-amino precursor. The amino group is converted to a diazonium salt and then displaced by iodide.[1] This guide focuses on the specific side reactions of this pathway.

Critical Pathway Visualization

The following diagram illustrates the necessary synthetic logic and where specific side reactions occur.

Sandmeyer_Pathway Start Methyl 4-amino-5-chloro- 2-methoxybenzoate Diazonium Diazonium Intermediate (Unstable < 5°C) Start->Diazonium NaNO2, H2SO4 0-5°C Target TARGET: Methyl 5-chloro-4-iodo- 2-methoxybenzoate Diazonium->Target KI (aq), rt Phenol Side Product A: Phenol (OH-substitution) Diazonium->Phenol H2O attack (>10°C) Reduction Side Product B: Deaminated (H-substitution) Diazonium->Reduction Radical H-abstraction Azo Side Product C: Azo Tars (Coupling) Diazonium->Azo Coupling with unreacted amine Acid Side Product D: Carboxylic Acid (Hydrolysis) Target->Acid High pH/Temp during workup

Figure 1: The Sandmeyer reaction pathway showing the critical diazonium intermediate and the four primary failure modes (Side Products A-D).

Troubleshooting Guide: The Sandmeyer Step

This module addresses the conversion of Methyl 4-amino-5-chloro-2-methoxybenzoate to the target iodo-compound.

Issue 1: Formation of "Sandmeyer Tars" (Low Yield/Black Oil)

Symptom: The reaction mixture turns opaque black/brown; crude product is a sticky oil rather than a solid.

  • Root Cause: Azo Coupling . If the diazotization is incomplete or too slow, the formed diazonium salt reacts with the unreacted electron-rich amine starting material.

  • Corrective Action:

    • Reverse Addition: Do not add nitrite to the amine. Instead, add the amine (as a slurry or solution) into the pre-cooled nitrosyl sulfuric acid (or nitrite/acid mixture). This ensures the amine is instantly converted, leaving no free nucleophile to couple with the diazonium species.

    • Acid Concentration: Ensure the reaction medium is strongly acidic (pH < 1). Protonation of the amine deactivates the ring against electrophilic attack by the diazonium salt.

Issue 2: Hydroxy-Impurity (Phenol Formation)

Symptom: HPLC shows a peak with M-I+OH mass (approx. Mass 216).

  • Root Cause: Thermal instability . Water acts as a nucleophile towards the diazonium cation at temperatures >10°C, forming the phenol (Methyl 5-chloro-4-hydroxy-2-methoxybenzoate).

  • Corrective Action:

    • Strict Temp Control: Maintain the diazotization step at 0–5°C .

    • Exotherm Management: The addition of KI is exothermic. Add the diazonium solution to the KI solution slowly, or add KI dropwise, ensuring internal temp never exceeds 10°C until N2 evolution stabilizes.

Issue 3: Ester Hydrolysis (Acid Formation)

Symptom: Product is soluble in saturated


; Loss of methyl group in NMR (

ppm).
  • Root Cause: Acid/Base Hydrolysis . While the Sandmeyer requires acid, prolonged exposure to strong

    
     with heat, or aggressive basic workup (NaOH) to remove phenols, will hydrolyze the ester.
    
  • Corrective Action:

    • Quench Protocol: Use solid

      
       or a mild buffer for neutralization. Avoid strong caustic washes (NaOH).
      
    • Solvent Choice: If using organic co-solvents, avoid methanol during the acidic step to prevent transesterification (though here the ester is methyl, so it is less critical).

Precursor Troubleshooting: The Chlorination Step

Before the Sandmeyer, you must synthesize the precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate .[2] This is typically done by chlorinating Methyl 4-amino-2-methoxybenzoate using NCS (N-Chlorosuccinimide).

FAQ: Regioselectivity of Chlorination

Q: Why am I seeing a dichloro-impurity or the wrong isomer? A: The amino group is a powerful activator.

  • The 5-position (Target): Para to the amino group. Strongly favored.

  • The 3-position (Impurity): Ortho to the amino group.

  • Troubleshooting:

    • Stoichiometry: Use exactly 1.0–1.05 equivalents of NCS. Excess leads to 3,5-dichloro species.

    • Solvent: Use DMF or Acetonitrile. DMF often promotes para-selectivity due to steric complexation.

    • Temperature: Keep below 50°C. Higher temperatures overcome the activation energy barrier for the more sterically hindered ortho (C3) position.

Experimental Protocol (Best Practice)

Validated Procedure for this compound Based on optimized conditions for electron-rich benzoates [1, 2].

Step A: Diazotization
  • Charge: In a 3-neck flask, add Methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) and Water (5 vol).

  • Acidify: Add conc.

    
      (2.5 eq) dropwise. Cool to 0°C .[3]
    
  • Nitrite Addition: Add a solution of

    
      (1.1 eq) in water dropwise.
    
    • Critical: Maintain internal temp

      
      .
      
    • Check: Stir for 30 mins. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

Step B: Iodination (The "Sandmeyer" Displacement)
  • Prepare Quench: Dissolve KI (1.5 eq) in water (2 vol) in a separate vessel.

  • Transfer: Transfer the cold diazonium solution slowly into the KI solution.

    • Note: Significant foaming (

      
       gas) will occur. Use a large vessel.
      
  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Workup:

    • Extract with Ethyl Acetate.[3][4]

    • Crucial Wash: Wash organic layer with 10% Sodium Thiosulfate (

      
      )  to remove free iodine (purple color will fade to yellow/clear).
      
    • Wash with sat.[3]

      
       (removes acid impurities).
      
    • Dry (

      
      ) and concentrate.
      
Data Summary Table
ParameterSpecificationCommon Failure Mode
Appearance Off-white to pale yellow solidDark brown oil (Azo tars)
Mass Spec [M+H]+ = 326/328 (Cl pattern)217 (Phenol), 201 (De-iodo)
Yield 65–80%< 40% (Temp > 10°C during add)
Regiochemistry > 98% 4-iodoN/A (Fixed by precursor)

References

  • Vertex Pharmaceuticals Inc. (2010). Indole derivatives as modulators of CFTR. WO2010136136A1. (Describes the chlorination and Sandmeyer conditions for similar amino-methoxy-benzoates).

  • Ehrenkaufer, R. L., et al. (2009). A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. ResearchGate. (Detailed precursor synthesis).

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols. (General mechanistic grounding for radical-nucleophilic substitution).

  • Castanet, A. S., et al. (2002).[5] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters. (Evidence for why direct iodination fails to target the C4 position in this scaffold).

Sources

Catalyst selection for cross-coupling with Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Methyl 5-chloro-4-iodo-2-methoxybenzoate . It prioritizes experimental utility, troubleshooting, and mechanistic understanding.

Ticket Subject: Catalyst Selection & Troubleshooting for this compound Status: Open Support Tier: Senior Application Scientist

Substrate Analysis & Critical Logic

Before selecting a catalyst, you must understand the "personality" of your molecule.

Subject: this compound Key Features:

  • The "Easy" Handle (C4-Iodo): The C-I bond is weak (~53 kcal/mol). It undergoes oxidative addition (OA) rapidly with Pd(0), even with "lazy" ligands like triphenylphosphine.

  • The "Distraction" (C5-Chloro): The C-Cl bond is stronger (~95 kcal/mol). Under standard conditions (temps < 80°C, mild bases), it is inert. However, using highly active "universal" catalysts (e.g., Pd(tBu3)2) can inadvertently activate this site, leading to polymerization or oligomerization.

  • The "Trap" (C1-Ester): The methyl ester is susceptible to hydrolysis (saponification) if strong hydroxide bases (NaOH, LiOH) are used, or transesterification if alkoxide bases (NaOMe, NaOtBu) are used in alcoholic solvents.

  • Steric Environment: The C4-Iodo position is flanked by a C5-Chloro and a C3-Proton. The C5-Chloro exerts significant steric pressure, meaning the incoming Pd-ligand complex must be somewhat compact or flexible.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your system based on the coupling partner.

Reaction TypeCoupling PartnerRecommended Catalyst SystemBase & SolventWhy?
Suzuki-Miyaura Simple Aryl Boronic Acids (Phenyl, Tolyl)Pd(dppf)Cl₂·DCM (1-3 mol%)Cs₂CO₃ or K₃PO₄ / Dioxane:H₂O (4:1)Robustness. The bidentate dppf ligand has a large bite angle, stabilizing the Pd center while preventing β-hydride elimination. It is selective for I over Cl.
Suzuki-Miyaura Hindered/Heteroaryl Boronic Acids (e.g., 2-pyridyl, ortho-subst.)SPhos Pd G2 or XPhos Pd G2 K₃PO₄ / Toluene:H₂O (10:1)Steric Power. The biaryl phosphine ligands (Buchwald) facilitate OA and Transmetalation in hindered environments (due to the ortho-Cl on your substrate).
Buchwald-Hartwig Primary Amines / Anilines BrettPhos Pd G2 Cs₂CO₃ / tBuOH or DioxaneSelectivity. BrettPhos is designed to prevent binding of the amine to the metal center (poisoning) and promotes reductive elimination. Avoid NaOtBu to save the ester.
Buchwald-Hartwig Secondary Amines (Morpholine, Piperidine)RuPhos Pd G2 Cs₂CO₃ / TolueneEfficiency. RuPhos is the gold standard for secondary amines and resists hydrodehalogenation.
Sonogashira Terminal Alkynes Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%)Et₃N (excess) / THFClassic. Simple phosphines work best here. The C5-Cl will definitely not react under these conditions.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct catalytic system based on your specific synthetic goal.

CatalystSelection Start Substrate: This compound Reaction Target Reaction? Start->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Sonogashira Sonogashira (C-C Alkyne) Reaction->Sonogashira Partner Coupling Partner Type? Suzuki->Partner Buchwald->Partner Rec5 Pd(PPh3)2Cl2 + CuI Et3N Sonogashira->Rec5 Simple Simple Aryl/Vinyl Partner->Simple Hindered Hindered/Heteroaryl Partner->Hindered Primary Primary Amine/Aniline Partner->Primary Secondary Secondary Amine Partner->Secondary Rec1 Pd(dppf)Cl2 Cs2CO3 Simple->Rec1 Rec2 SPhos Pd G2 K3PO4 Hindered->Rec2 Rec3 BrettPhos Pd G2 Cs2CO3 (Weak Base) Primary->Rec3 Rec4 RuPhos Pd G2 Cs2CO3 Secondary->Rec4

Caption: Flowchart for selecting the optimal catalyst/base combination to ensure chemoselectivity (I > Cl) and functional group tolerance (Ester).

Troubleshooting Guide (FAQ)

Q1: I lost the Iodine, but the coupling partner didn't attach (Hydrodehalogenation). What happened?

Diagnosis: This usually happens when the Transmetalation step is too slow compared to β-hydride elimination or protodemetallation. Fix:

  • Switch to SPhos: SPhos creates a very electron-rich Pd center that accelerates oxidative addition and transmetalation.

  • Dry your solvent: Water can sometimes act as a proton source for this side reaction if the catalytic cycle stalls.

  • Increase Concentration: Run the reaction at 0.5 M or higher to favor the bimolecular coupling over unimolecular side reactions.

Q2: My methyl ester hydrolyzed to the carboxylic acid.

Diagnosis: You likely used a hydroxide base (NaOH) or a strong alkoxide (NaOtBu) in the presence of trace water. Fix:

  • Base Swap: Switch to Tribasic Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are mild enough to spare methyl esters.

  • Solvent: Avoid Methanol. Use Dioxane, Toluene, or THF.[1] If you must use an alcohol for solubility, use t-Butanol (sterically bulky, less nucleophilic).

Q3: Did the Chlorine react? (Regioselectivity Check)

Diagnosis: If you see oligomers or double-additions. Mechanism: The oxidative addition into C-Cl is much slower. This only happens if you use a catalyst that is too active (like Pd(PtBu₃)₂) or if you overheat the reaction (>100°C) for extended periods. Verification: Check the 1H NMR. The C5-Cl position has no adjacent protons, but the C3-H and C6-H are diagnostic. If C5-Cl reacts, the substitution pattern changes significantly.[2] Fix: Lower the temperature to 60-80°C and use Pd(dppf)Cl₂.

Standard Operating Procedure (SOP)

Workflow: Suzuki Coupling of this compound with Phenylboronic Acid.

  • Preparation: In a 20 mL vial equipped with a stir bar, add:

    • Substrate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Inject 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio. Concentration should be 0.2 M relative to the substrate.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The Cs₂CO₃ is basic enough to activate the boronic acid but won't hydrolyze the ester rapidly at 80°C. Pd(dppf)Cl₂ is highly selective for the Iodo position.

References

  • Journal of Medicinal Chemistry : New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. (Demonstrates the utility of the 4-amino-5-chloro-2-methoxybenzoate scaffold and its stability).

  • Google Patents : Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (Details the halogenation patterns and stability of the methyl ester intermediate).

  • Organic Chemistry Portal : Buchwald-Hartwig Amination. (General guidelines for ligand selection, supporting the recommendation of BrettPhos/RuPhos for selective amination).

  • BenchChem : Methyl 2-chloro-6-iodo-3-methoxybenzoate Data. (Discusses the reactivity difference between Iodo and Chloro substituents in similar benzoate systems).

Sources

Technical Support Center: Managing Thermal Stability of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the thermal stability of Methyl 5-chloro-4-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability during chemical reactions. The following information is presented in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

A1: Specific, publicly available data on the decomposition temperature of this compound is limited. However, the thermal stability of halogenated aromatic compounds can be influenced by the nature and position of the halogen substituents. The carbon-iodine bond is generally the weakest among carbon-halogen bonds and can be susceptible to cleavage at elevated temperatures.[1] It is crucial to experimentally determine the thermal stability of this compound in your specific reaction mixture.

Q2: What are the potential hazards associated with the thermal decomposition of this compound?

A2: The thermal decomposition of this compound can potentially release toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, and other irritating organic compounds.[2][3] In the presence of air, there is also a risk of forming explosive mixtures, especially if the compound is in a powdered or granular form.[2][3]

Q3: How can I assess the thermal stability of this compound in my lab?

A3: Several thermoanalytical techniques can be employed to determine the thermal stability of your compound. The most common and recommended methods are:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][5][6][7][8] It can identify the onset temperature of decomposition, which is a critical parameter for process safety.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[9][10][11][12] This technique is excellent for determining the temperature at which the compound begins to lose mass due to decomposition.

  • Adiabatic Calorimetry: For a more in-depth analysis of potential runaway reactions, adiabatic calorimetry is the preferred method.[13][14][15][16] It simulates a worst-case scenario by preventing heat loss to the surroundings, providing crucial data for process safety and the design of emergency relief systems.[13][14][15]

Troubleshooting Guide

Issue 1: My reaction involving this compound is showing unexpected discoloration or gas evolution at elevated temperatures.
  • Possible Cause: This is a strong indicator of thermal decomposition. The discoloration may be due to the formation of elemental iodine or other colored byproducts. Gas evolution could be from the release of acidic gases like HCl and HI.

  • Troubleshooting Steps:

    • Immediately and safely cool the reaction. Use an ice bath or other appropriate cooling method.

    • Ensure adequate ventilation. Work in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.

    • Analyze the reaction mixture. Once cooled, take a small, representative sample to analyze for the presence of degradation products.

    • Re-evaluate your reaction temperature. Your set temperature is likely too high for the stability of the starting material or an intermediate.

    • Perform thermal analysis. Conduct DSC or TGA analysis on your starting material and reaction mixture to determine the safe operating temperature range.

Issue 2: How do I determine the maximum safe operating temperature for my reaction?
  • Solution: The "Time to Maximum Rate" (TMR) is a critical safety parameter that can be derived from adiabatic calorimetry data.[16] A common rule of thumb in process safety is to maintain the reaction temperature at least 50-100°C below the onset of decomposition as determined by DSC or TGA, especially for exothermic reactions.[17]

    • Workflow for Determining Maximum Safe Operating Temperature:

      G cluster_0 Thermal Hazard Assessment Workflow A Obtain Sample of This compound B Perform DSC/TGA Screening A->B C Identify Onset of Decomposition (T_onset) B->C D Is the Reaction Exothermic? C->D E Perform Adiabatic Calorimetry D->E Yes G Set Maximum Operating Temperature (e.g., T_onset - 50°C) D->G No F Determine Time to Maximum Rate (TMR) E->F H Set Maximum Operating Temperature based on TMR and process conditions F->H

      Caption: Workflow for determining the maximum safe operating temperature.

Issue 3: I am running a long-duration reaction. How can I ensure the stability of this compound over time?
  • Concern: Even at temperatures below the decomposition onset, slow degradation can occur over extended periods.

  • Recommendations:

    • Isothermal Aging Studies: Hold a sample of your reaction mixture at the intended operating temperature for a period longer than the planned reaction time and monitor for any signs of degradation using techniques like HPLC or GC.

    • Reaction Monitoring: Regularly sample your reaction and analyze for the consumption of the starting material and the formation of any impurities. A decrease in the purity of the starting material over time can indicate instability.

Experimental Protocols

Protocol 1: Screening for Thermal Stability using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30°C.

    • Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature that is expected to be above the decomposition point (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events. A sharp, significant exotherm is a strong indication of thermal decomposition.

Protocol 2: Assessing Mass Loss due to Decomposition using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of this compound onto the TGA balance pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of approximately 30°C.

    • Increase the temperature at a controlled rate, typically 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.[9][10][11][12]

Data Presentation

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Adiabatic Calorimetry
Primary Measurement Heat FlowMass ChangeTemperature and Pressure Change
Key Information Onset of decomposition, melting point, heat of reactionTemperature of mass loss, residual massTime to maximum rate, adiabatic temperature rise
Typical Sample Size 1-5 mg5-10 mg1-10 g

Visualizing Potential Decomposition

While the exact decomposition pathway for this compound requires experimental confirmation, a hypothetical pathway could involve the initial cleavage of the weakest bond, which is the C-I bond.

G cluster_1 Hypothetical Thermal Decomposition Pathway A Methyl 5-chloro-4-iodo- 2-methoxybenzoate B Heat (Δ) A->B C Initial C-I Bond Cleavage B->C D Aryl Radical + Iodine Radical C->D E Further Decomposition D->E F Formation of HCl, HI, CO, CO2, etc. E->F

Caption: A possible initial step in the thermal decomposition of this compound.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • American Pharmaceutical Review. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Thermal Hazard Technology.
  • American Pharmaceutical Review.
  • Fauske & Associates, LLC.
  • Zeal. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics.
  • TÜV SÜD.
  • Evonik. (2022, March 13). Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering.
  • Duke University.
  • Pimviriyakul, P., et al. (2025, November 23).
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
  • Wikipedia. Differential scanning calorimetry.
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
  • ResearchGate. (2025, August 7).
  • EAG Laboratories. Differential Scanning Calorimetry | DSC.
  • YouTube. (2025, September 17).
  • Organic Syntheses Procedure. trimethoxy-phenyl)iodonium.
  • INCHEM.
  • ResearchGate. (2025, August 9).
  • Sigma-Aldrich.
  • Thermo Scientific Chemicals.
  • ChemicalBook.
  • MDPI. (2018, April 11).
  • Rolfes Chemicals.
  • WebMD. (2024, January 8).
  • INCHEM.

Sources

Validation & Comparative

A Technical Guide to Site-Selective Synthesis: Methyl 5-chloro-4-iodo-2-methoxybenzoate vs. Other Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted halogenated benzoates are invaluable synthons, acting as versatile linchpins in the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of Methyl 5-chloro-4-iodo-2-methoxybenzoate with other halogenated benzoate alternatives, offering field-proven insights and supporting experimental data to inform your selection of synthetic building blocks.

At its core, the utility of a di- or poly-halogenated intermediate lies in its capacity for selective, sequential modification. The ability to functionalize one position on an aromatic ring while leaving another halogen untouched for a subsequent transformation is a powerful tool for convergent synthesis. Herein, we explore how the unique arrangement of halogens in this compound provides a distinct synthetic advantage over its dichloro, dibromo, or bromo-chloro counterparts.

The Principle of Halide Reactivity: A Covalent Bond Hierarchy

The efficacy of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—is fundamentally dictated by the oxidative addition step.[1] This is the rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The energy barrier for this insertion is directly related to the C-X bond dissociation energy.

The established reactivity hierarchy for aryl halides is:

C–I > C–Br > C–OTf >> C–Cl

The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition by a palladium(0) complex.[1][2] This differential reactivity is the key to the chemoselectivity of mixed-halogenated substrates. While substrates like Methyl 4,5-dichlorobenzoate offer two potential reaction sites, their similar C-Cl bond strengths make selective monofunctionalization challenging, often leading to mixtures of mono- and di-substituted products.

This compound, by contrast, is engineered for selectivity. The C-I bond at the 4-position serves as the primary, high-reactivity site for initial cross-coupling, while the more robust C-Cl bond at the 5-position remains intact under standard conditions, poised for a second, distinct transformation under more forcing conditions.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a synthetic building block is its performance in the laboratory. The following sections compare the expected performance of this compound against other di-halogenated benzoates in three of the most widely used cross-coupling reactions. The yields presented are representative and based on established reactivity principles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. When a di-halogenated substrate is used, the selectivity is paramount.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction

SubstrateCoupling PartnerProduct at C-4 PositionProduct at C-5 PositionTypical Yield (Mono-C4)
This compoundPhenylboronic AcidMethyl 5-chloro-4-phenyl-2-methoxybenzoate->90%
Methyl 4-bromo-5-chloro-2-methoxybenzoatePhenylboronic AcidMethyl 5-chloro-4-phenyl-2-methoxybenzoate-~70-85%
Methyl 4,5-dichloro-2-methoxybenzoatePhenylboronic AcidMixture of mono- and di-arylated productsMixture of mono- and di-arylated productsLow selectivity

Causality Behind Experimental Choices: For the selective coupling at the C-I position of this compound, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand under relatively mild conditions is sufficient.[3] To subsequently activate the C-Cl bond, a more specialized catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and higher temperatures, would be necessary.[4][5] This two-stage approach allows for the controlled, stepwise introduction of different aryl groups.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, crucial components in pharmaceuticals and conjugated materials. The chemoselectivity in di-haloarenes is particularly pronounced in this reaction.[6]

Table 2: Comparative Yields in a Representative Sonogashira Reaction

SubstrateCoupling PartnerProduct at C-4 PositionProduct at C-5 PositionTypical Yield (Mono-C4)
This compoundPhenylacetyleneMethyl 5-chloro-2-methoxy-4-(phenylethynyl)benzoate->95%
Methyl 4-bromo-5-chloro-2-methoxybenzoatePhenylacetyleneMethyl 5-chloro-2-methoxy-4-(phenylethynyl)benzoate-~75-90%
Methyl 4,5-dichloro-2-methoxybenzoatePhenylacetylene--Very low to no reaction

Causality Behind Experimental Choices: The Sonogashira coupling proceeds selectively at the C-I bond under mild, copper-co-catalyzed (CuI) conditions.[2][7] The C-Cl bond is largely unreactive under these standard protocols. This allows for the clean installation of an alkyne at the 4-position, leaving the chlorine atom available for subsequent chemistry, such as a Buchwald-Hartwig amination or a Suzuki coupling with a more potent catalyst system designed for aryl chlorides.[8]

Buchwald-Hartwig Amination: C-N Bond Formation

The synthesis of arylamines via Buchwald-Hartwig amination is a cornerstone of modern drug discovery.[9] The ability to selectively introduce an amine is critical.

Table 3: Comparative Yields in a Representative Buchwald-Hartwig Amination

SubstrateCoupling PartnerProduct at C-4 PositionProduct at C-5 PositionTypical Yield (Mono-C4)
This compoundAnilineMethyl 4-anilino-5-chloro-2-methoxybenzoate->90%
Methyl 4-bromo-5-chloro-2-methoxybenzoateAnilineMethyl 4-anilino-5-chloro-2-methoxybenzoate-~70-85%
Methyl 4,5-dichloro-2-methoxybenzoateAnilineMixture of mono- and di-aminated productsMixture of mono- and di-aminated productsLow selectivity

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig reactions.[10] While bidentate phosphine ligands like BINAP or DPPF are effective for aryl iodides and bromides, activating the C-Cl bond often requires sterically hindered, electron-rich "Buchwald-type" ligands (e.g., BrettPhos).[11][12] A researcher using this compound can perform the first amination at the C-I position using a first-generation catalyst system and then switch to a more advanced ligand and stronger base (e.g., NaOtBu) to facilitate the second amination at the C-Cl position.

Visualization of Synthetic Strategy

The structural differences and the principle of selective functionalization are key to understanding the value of this compound.

G cluster_0 Halogenated Benzoate Substrates cluster_1 Reactivity Hierarchy A This compound (High Selectivity) D C-I Bond (Most Reactive) A->D Position 4 F C-Cl Bond (Least Reactive) A->F Position 5 B Methyl 4-bromo-5-chloro-2-methoxybenzoate (Good Selectivity) E C-Br Bond (Intermediate) B->E Position 4 B->F Position 5 C Methyl 4,5-dichloro-2-methoxybenzoate (Low Selectivity) C->F Positions 4 & 5 workflow start Methyl 5-chloro-4-iodo- 2-methoxybenzoate reaction1 Reaction 1: Sonogashira Coupling (e.g., Phenylacetylene) Catalyst: Pd(PPh₃)₂, CuI Conditions: Mild (RT - 70°C) start->reaction1 Selective at C-I intermediate Intermediate: Methyl 5-chloro-2-methoxy- 4-(phenylethynyl)benzoate reaction1->intermediate reaction2 Reaction 2: Suzuki Coupling (e.g., Arylboronic Acid) Catalyst: Pd(OAc)₂ + XPhos Conditions: Forcing (>100°C) intermediate->reaction2 Functionalize C-Cl final_product Final Product: Di-substituted Benzoate reaction2->final_product

Caption: Workflow for sequential, site-selective cross-coupling reactions.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a self-validating system for the selective alkynylation of this compound at the C-4 position. The successful formation of the mono-alkynylated product, with the chlorine atom remaining, validates the principle of differential halide reactivity.

Objective: To synthesize Methyl 5-chloro-2-methoxy-4-(phenylethynyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide [CuI] (0.02 eq)

  • Anhydrous Dioxane

  • Anhydrous Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask, add this compound (1.0 mmol). Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas (repeat 3 times). This is crucial to prevent the oxidation and deactivation of the Pd(0) species that will be formed in situ.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) via syringe, followed by phenylacetylene (1.2 mmol).

  • Catalyst Addition: To this solution, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.02 mmol). The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step. [2]4. Base Addition: Finally, add anhydrous triethylamine (2.0 mmol). The amine base serves to deprotonate the terminal alkyne and to neutralize the hydroiodic acid (HI) byproduct generated during the catalytic cycle.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 50-70 °C may be required. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Expected Outcome: The reaction should yield the mono-alkynylated product, Methyl 5-chloro-2-methoxy-4-(phenylethynyl)benzoate, in high yield (>95%). Analysis by ¹H-NMR and ¹³C-NMR will confirm the presence of the phenylethynyl group and the retention of the chlorine atom, validating the chemoselectivity of the protocol.

Conclusion

For researchers engaged in the synthesis of complex organic molecules, this compound offers a clear and decisive advantage over symmetrically halogenated or bromo-chloro analogues. Its designed-in reactivity differential enables a predictable and high-yielding strategy for sequential, site-selective functionalization. By leveraging the C-I bond for initial, mild cross-coupling reactions and reserving the more robust C-Cl bond for subsequent transformations, chemists can execute more efficient and convergent synthetic routes, saving time and resources while expanding the accessible chemical space for drug discovery and materials development.

References

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  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." (2024). Available at: [Link].

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  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." (2023). Available at: [Link].

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link].

  • Li, Y., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry, (2021). Available at: [Link].

  • The Royal Society of Chemistry. "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature." (2015). Available at: [Link].

  • Wikipedia. "Buchwald–Hartwig amination." Available at: [Link].

  • Indian Journal of Chemistry. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." (2015). Available at: [Link].

  • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." (2019). Available at: [Link].

  • BEARdocs, Baylor University. "Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations." (2020). Available at: [Link].

  • RSC Advances. "Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions." (2020). Available at: [Link].

  • Google Patents. "US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. "CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Chemistry LibreTexts. "Sonogashira Coupling." (2024). Available at: [Link].

  • Supporting Information. "Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide." (2016). Available at: [Link].

  • Acta Crystallographica Section E. "Methyl 5-iodo-2-methoxybenzoate." (2014). Available at: [Link].

  • NP-MRD. "13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612)." Available at: [Link].

  • ResearchGate. "What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?" (2014). Available at: [Link].

  • ChemRxiv. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand." (2025). Available at: [Link].

  • Journal of the American Chemical Society. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation." (2021). Available at: [Link].

  • ResearchGate. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." (2021). Available at: [Link].

  • The University of Texas at Austin. "Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions." (2011). Available at: [Link].

  • PubMed. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation." (2021). Available at: [Link].

  • Acta Crystallographica Section E. "Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid." (2018). Available at: [Link].

  • PubChem. "Methyl 4-acetamido-5-chloro-2-methoxybenzoate." Available at: [Link].

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Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Sequential Cross-Coupling of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of complex molecule synthesis, the ability to selectively functionalize a scaffold at specific positions is paramount. The substrate, Methyl 5-chloro-4-iodo-2-methoxybenzoate, serves as an exemplary case study for this challenge. Its di-halogenated nature, featuring both an iodide and a chloride substituent, presents a classic scenario for sequential, site-selective cross-coupling reactions. This guide provides a comparative analysis of state-of-the-art catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower you in designing efficient and high-yielding synthetic routes.

The core principle underpinning this chemistry is the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is substantially weaker and thus more susceptible to oxidative addition by a low-valent transition metal catalyst, such as Palladium(0), when compared to the more robust carbon-chlorine (C-Cl) bond.[1] This inherent reactivity gradient (C-I > C-Br > C-Cl) is the key that unlocks selective functionalization, allowing for a coupling reaction at the iodo- position while leaving the chloro- position untouched for a subsequent, distinct transformation.

This guide will dissect the performance of Palladium, Copper, and Nickel-based catalyst systems, providing the insights necessary to select the optimal catalyst for your specific synthetic challenge.

Logical Workflow for Sequential Cross-Coupling

The overall strategy involves a two-step process where the more reactive C-I bond is addressed first, followed by the functionalization of the more inert C-Cl bond. This requires careful selection of catalysts and conditions to ensure high selectivity and yield at each stage.

G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Cl Bond Functionalization Start This compound Coupling1 First Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling1 Catalyst 1 (High Selectivity for C-I) Intermediate Monofunctionalized Intermediate Coupling1->Intermediate Coupling2 Second Cross-Coupling (Different Coupling Partner) Intermediate->Coupling2 Catalyst 2 (Effective for C-Cl) Product Di-functionalized Product Coupling2->Product

Caption: General workflow for the sequential functionalization of this compound.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysis is the most established and versatile methodology for cross-coupling reactions.[2] Its success, particularly in activating challenging substrates like aryl chlorides, is critically dependent on the choice of ligand.

Expertise & Experience: The Role of Biaryl Phosphine Ligands

For decades, a significant limitation of palladium catalysis was the poor reactivity of aryl chlorides.[2] The breakthrough came with the development of bulky, electron-rich phosphine ligands, pioneered by the Buchwald and Hartwig groups.[3][4] Ligands such as XPhos and SPhos are game-changers.[3][5][6] Their steric bulk promotes the formation of monoligated L1Pd(0) species, which are highly reactive in the crucial oxidative addition step.[5] Their electron-donating nature increases the electron density on the palladium center, further facilitating oxidative addition and speeding up the reductive elimination step.

For our substrate, a Pd/Buchwald ligand system is the premier choice for the initial, selective C-I coupling due to the mild conditions and broad functional group tolerance.[5][7] Subsequently, these advanced catalysts are also highly effective for activating the C-Cl bond, although typically requiring more forcing conditions (higher temperature, longer reaction times).[3][6]

G cluster_0 Pd0 LPd(0) PdII_1 L(Ar)Pd(II)-I Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 L(Ar)Pd(II)-R PdII_1->PdII_2 Transmetalation (with R-B(OH)₂) PdII_2->Pd0 Reductive Elimination ArR Ar-R ArI Ar-I Boronic R-B(OH)₂

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical purity of synthetic intermediates is a cornerstone of successful research, development, and manufacturing in the pharmaceutical, agrochemical, and material science sectors. Methyl 5-chloro-4-iodo-2-methoxybenzoate, a key building block for a variety of complex molecules, is no exception. The presence of unidentified or unquantified impurities can lead to unpredictable reaction outcomes, compromised biological activity, and potential safety concerns. This guide provides an in-depth comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of commercial-grade this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to qualify this critical reagent for its intended use.

The Imperative of Purity for a Versatile Building Block

This compound is a polysubstituted aromatic compound whose value lies in its array of functional groups, each amenable to specific chemical transformations. The ester can be hydrolyzed or converted to an amide, while the chloro and iodo substituents offer distinct reactivities in cross-coupling reactions. Specifically, the carbon-iodine bond is weaker and more readily participates in reactions like Suzuki and Sonogashira couplings compared to the more robust carbon-chlorine bond.[1] This differential reactivity allows for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs), and specialized agrochemicals.[2]

Given these high-value applications, the purity of the starting material is paramount. Potential impurities could include:

  • Starting materials and reagents from the synthesis.

  • Positional isomers formed during the halogenation steps.

  • Byproducts from side reactions, such as de-iodination or hydrolysis of the ester.

  • Residual solvents from purification.

Each of these impurity classes can have significant downstream consequences. For instance, a positional isomer might react differently or not at all in a subsequent coupling reaction, leading to a complex mixture that is difficult to purify and ultimately lowering the yield of the desired product. This guide will compare two hypothetical commercial lots, Lot A and Lot B, of this compound to illustrate a comprehensive purity assessment strategy.

A Multi-Detector Approach: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. We will employ High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment against a certified standard, and Elemental Analysis to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical industry.[3] For a UV-active compound like this compound, a reversed-phase method with a C18 column provides excellent separation of the main component from more polar or less polar impurities. The choice of a gradient elution is critical to ensure that both early- and late-eluting impurities are captured within a reasonable runtime. Phosphoric acid is used to sharpen the peak shape of any potential acidic impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 60% B

      • 31-35 min: 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Data Analysis: Purity is assessed by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. The presence of any peak other than the main peak indicates an impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that might not be detected by HPLC, such as residual solvents or low-boiling point byproducts. Organo-iodine compounds can be thermally labile, so a carefully optimized injection port temperature and oven program are necessary to prevent on-column degradation.[4] Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be used to identify unknown impurities by comparison to mass spectral libraries.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C (a lower temperature to minimize degradation).

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis: The total ion chromatogram (TIC) is examined for peaks other than the main component. Mass spectra of any impurity peaks are compared against spectral libraries (e.g., NIST) for tentative identification.

Quantitative ¹H NMR (qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary ratio method that allows for the direct quantification of a substance's purity without the need for a reference standard of the analyte itself.[5] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy.[5][7] Maleic acid is chosen as the internal standard here because it is non-volatile, has a simple spectrum with a singlet that does not overlap with the analyte's signals, and is available as a high-purity certified reference material.[5]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of a maleic acid certified reference material (CRM) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (400 MHz):

    • Pulse Program: Standard 90° pulse.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Temperature: 25 °C.

  • Data Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved singlet from the analyte (e.g., the methoxy protons at ~3.9 ppm) and the singlet from the internal standard (maleic acid protons at ~6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[8] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity. For a pure sample of this compound (C₉H₈ClIO₃), the theoretical percentages are C: 31.56%, H: 2.35%. A significant deviation from these values (typically >0.4%) suggests the presence of impurities.[9]

  • Sample Preparation: Dry the sample under vacuum to remove any residual moisture or solvents. Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer. The sample is combusted at high temperature (~950 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare the experimental values to the theoretical values for the compound's molecular formula.

Comparative Purity Analysis: Lot A vs. Lot B

The following tables summarize the hypothetical (but realistic) data obtained from the analysis of two different commercial lots of this compound.

Table 1: HPLC-UV Purity Assessment

LotMain Peak Retention Time (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Lot A 18.299.6%15.8, 0.25%20.1, 0.15%
Lot B 18.298.5%15.8, 0.80%22.5, 0.70%

Table 2: GC-MS Impurity Profile

LotVolatile Impurities DetectedIdentity (tentative)Relative Abundance
Lot A None detected above 0.05%--
Lot B Peak at 4.5 minDichloromethane~0.1%

Table 3: qNMR Purity Determination

LotAnalyte Signal (ppm)Internal StandardPurity (w/w %)
Lot A 3.9 (s, 3H, -OCH₃)Maleic Acid99.5%
Lot B 3.9 (s, 3H, -OCH₃)Maleic Acid98.3%

Table 4: Elemental Analysis Results

Lot% Carbon (Theoretical: 31.56%)% Hydrogen (Theoretical: 2.35%)Deviation from Theoretical
Lot A 31.48%2.31%< 0.4%
Lot B 31.15%2.28%> 0.4% for Carbon

Visualization of Workflow and Data

A systematic workflow ensures that all aspects of purity are addressed.

Purity_Assessment_Workflow cluster_0 Sample Receipt cluster_1 Analytical Techniques cluster_2 Data Evaluation & Reporting Sample Commercial Sample (Lot A & Lot B) HPLC HPLC-UV (Non-volatile impurities) Sample->HPLC aliquots GCMS GC-MS (Volatile impurities) Sample->GCMS aliquots qNMR qNMR (Absolute Purity) Sample->qNMR aliquots EA Elemental Analysis (Elemental Composition) Sample->EA aliquots Data Comparative Data Analysis HPLC->Data GCMS->Data qNMR->Data EA->Data Report Certificate of Analysis (Purity Statement) Data->Report generates

Caption: Overall workflow for the purity assessment of a chemical intermediate.

Impurity_Comparison LotA Lot A Purity: 99.5% (qNMR) Impurities: - Impurity 1 (0.25%) - Impurity 2 (0.15%) - No volatiles Comparison Comparison LotA->Comparison LotB Lot B Purity: 98.3% (qNMR) Impurities: - Impurity 1 (0.80%) - Impurity 3 (0.70%) - Dichloromethane (~0.1%) LotB->Comparison

Caption: Comparison of impurity profiles for Lot A and Lot B.

Synthesis of Findings and Recommendations

The orthogonal analytical approach provides a high degree of confidence in the purity assessment of this compound.

  • Lot A demonstrates high purity across all analytical techniques. The HPLC area percent (99.6%) corroborates well with the absolute purity determined by qNMR (99.5%). The elemental analysis is within the acceptable deviation of 0.4%, and no volatile impurities were detected by GC-MS. The minor impurities detected by HPLC are at low levels (<0.3% each). This lot would be considered high quality and suitable for demanding applications in pharmaceutical synthesis where impurity levels are critical.

  • Lot B shows a lower purity of 98.3% by qNMR, which is consistent with the HPLC result of 98.5%. The elemental analysis for carbon deviates by more than 0.4% from the theoretical value, signaling the presence of a significant impurity. The GC-MS analysis identified residual dichloromethane, a common solvent in organic synthesis. The HPLC profile shows a higher level of Impurity 1 and a different, late-eluting impurity (Impurity 3), suggesting potential issues in the manufacturing or purification process.

Causality and Trustworthiness: The consistency between the chromatographic purity (HPLC) and the absolute purity (qNMR) provides a self-validating system. A significant discrepancy between these two would warrant further investigation, as it might indicate the presence of impurities that are not UV-active or do not elute from the HPLC column. Elemental analysis serves as a final check on the overall composition.

Recommendations for Researchers:

  • Always Request a Certificate of Analysis (CoA): The CoA should specify the methods used for purity determination and list any identified impurities.

  • Employ Orthogonal Methods for In-House Verification: For critical applications, do not rely on a single method. A simple ¹H NMR spectrum can quickly confirm the structure and reveal major impurities, while an HPLC run can provide a more detailed impurity profile.

  • Consider the Application: For early-stage discovery research, a purity of 98% (like Lot B, after removal of the residual solvent) might be acceptable. However, for later-stage development, GMP synthesis, or when developing materials for clinical trials, the higher purity and better-defined impurity profile of Lot A is strongly recommended. The International Council for Harmonisation (ICH) guidelines provide strict thresholds for reporting, identifying, and qualifying impurities in drug substances.[9][10]

By implementing a multi-technique, evidence-based approach to purity assessment, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Panz, L., Kulbitski, K., & Gendelman, M. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Aviv Analytical. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds. [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • ACS Publications. (2024). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • PubMed. (2012). Analytical method for the determination of halogenated norbornene flame retardants in environmental and biota matrices by gas chromatography coupled to tandem mass spectrometry. [Link]

  • PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • SIELC Technologies. (2018). Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate. [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. [Link]

  • MDPI. (2000). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • PubMed. (2010). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (n.d.). GC-MS spectra of control and treated anisole samples. [Link]

  • MDPI. (2020). Comprehensive GCMS and LC-MS/MS Metabolite Profiling of Chlorella vulgaris. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

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Technical Guide: Structural Elucidation of Methyl 5-chloro-4-iodo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Method Under Review: Single Crystal X-Ray Diffraction (SC-XRD) for Methyl 5-chloro-4-iodo-2-methoxybenzoate. Primary Alternative: Solution-state Nuclear Magnetic Resonance (NMR) Spectroscopy (


H, 

C, 2D-NOESY). Secondary Alternative: Density Functional Theory (DFT) Computational Modeling.

Verdict: While NMR is sufficient for confirming functional group presence, SC-XRD is the mandatory gold standard for this specific derivative. The presence of heavy halogens (Iodine, Chlorine) creates a unique "Sigma-Hole" landscape that drives supramolecular assembly—a feature invisible to solution-state NMR but critical for solid-state formulation in drug development. Furthermore, XRD provides the only definitive resolution for the 4,5-regioisomer ambiguity common in mixed-halogen benzoate synthesis.

Part 1: The Structural Challenge

This compound represents a class of poly-functionalized aromatic scaffolds often used as intermediates in Suzuki-Miyaura cross-couplings.

The Problem:

  • Regioisomerism: Distinguishing between the 4-iodo-5-chloro and 5-iodo-4-chloro isomers is notoriously difficult using

    
    H NMR because the two aromatic protons are singlets with similar chemical environments.
    
  • Halogen Bonding: The Iodine atom at the 4-position acts as a Lewis Acid (Sigma Hole donor), while the carbonyl oxygen and methoxy oxygen act as Lewis Bases. Understanding this interaction is vital for predicting polymorphism and solubility.

Part 2: Comparative Analysis (XRD vs. Alternatives)

Resolution of Regiochemistry
FeatureSC-XRD (Recommended) Solution NMR (

H/

C)
DFT Modeling
Isomer ID Definitive. Direct visualization of electron density allows unambiguous assignment of I (Z=53) vs Cl (Z=17).Ambiguous. Both isomers show two aromatic singlets. NOESY correlations are often weak due to steric crowding.Predictive. Can calculate energy differences, but cannot confirm which isomer was actually synthesized.
3D Conformation Precise. Maps the exact torsion angle of the ester group relative to the ring.Averaged. Rapid rotation in solution masks the preferred solid-state conformation.Idealized. Gas-phase optimization often misses packing-induced conformational locking.
Supramolecular Interactions (Halogen Bonding)[1]
  • XRD Insight: Reveals the

    
     halogen bond. Typical distances are 2.8–3.2 Å (approx. 80-90% of the sum of van der Waals radii). This interaction creates "molecular tapes" or layered structures essential for crystal stability.
    
  • NMR Limitation: In solution (e.g.,

    
    ), solvent molecules disrupt these weak halogen bonds. The chemical shift perturbation is often too subtle to diagnose the packing motif.
    

Part 3: Experimental Protocol (Self-Validating)

Phase A: Synthesis & Purification

Note: This protocol ensures the isolation of the specific 4-iodo-5-chloro isomer.

  • Starting Material: Begin with Methyl 2-methoxy-5-chlorobenzoate.[1]

  • Iodination: Perform electrophilic iodination using N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA). The methoxy group directs the iodine primarily to the para position (C4), but the ortho position (C3) is blocked by sterics, favoring the desired product.

  • Validation Checkpoint: Run TLC (Hexane/EtOAc 8:2). If multiple spots appear, column chromatography is required. Do not proceed to crystallization with <98% purity.

Phase B: Crystallization (The "Vapor Diffusion" Method)

Direct evaporation often yields needles unsuitable for XRD. The vapor diffusion method is superior for generating block-like prisms.

  • Inner Vial: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment (e.g., a dedicated cold room shelf).

  • Mechanism: Pentane (precipitant) slowly diffuses into the DCM (solvent), gently lowering solubility and promoting nucleation.

  • Timeline: Harvest crystals after 48–72 hours.

Phase C: Data Collection & Refinement[3]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     source preferred due to Iodine absorption).
    
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the heavy Iodine atom.

  • Strategy: Collect a full sphere of data to account for the high absorption coefficient of Iodine (

    
    ).
    

Part 4: Data Interpretation & Visualization

Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural confirmation, highlighting the critical decision points.

G Start Crude Product (this compound) PurityCheck Purity Check (TLC/HPLC) >98%? Start->PurityCheck Purification Column Chromatography (Hexane/EtOAc) PurityCheck->Purification No Crystallization Vapor Diffusion (DCM / Pentane) PurityCheck->Crystallization Yes Purification->PurityCheck XRD_Collect SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collect Structure_Sol Structure Solution (SHELXT / OLEX2) XRD_Collect->Structure_Sol Refinement Refinement (Anisotropic I/Cl atoms) Structure_Sol->Refinement

Caption: Logical workflow for structural determination. Note the loop at Purity Check; attempting crystallization with impure halides often results in oiling out.

Interaction Logic: The Halogen Bond

This diagram visualizes the specific supramolecular interaction that XRD detects but NMR misses.

Interactions Iodine Iodine (C4) (Sigma Hole Donor) Oxygen Carbonyl Oxygen (Lewis Base Acceptor) Iodine->Oxygen Halogen Bond (2.9 - 3.1 Å) Lattice 1D Supramolecular Chain Iodine->Lattice Directs Packing Oxygen->Lattice Stabilizes

Caption: Schematic of the structure-directing Halogen Bond (


) characteristic of this benzoate derivative.
Representative Crystallographic Data

Based on analogous structures of methyl 5-iodo-2-methoxybenzoate [1].

ParameterValueSignificance
Crystal System MonoclinicCommon for planar aromatics.
Space Group

Centrosymmetric; favored for packing dipoles.
Bond Length (C-I)

Å
Standard for aromatic iodides.
Bond Length (C-Cl)

Å
Distinctly shorter than C-I; key for ID.
Interaction (

)

Å
Strong Halogen Bond. (< sum of vdW radii).
R-Factor (

)

Indicates high-quality model fit.

References

  • Wang, K., et al. (2015).[2] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Link(Cited for general crystallization protocols of polysubstituted methyl benzoates).

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link(Authoritative source for Halogen Bonding mechanics).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link(Standard reference for bond length comparisons).

  • Metrangolo, P., & Resnati, G. (2001).[3] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link(Foundational text on I...O interactions).

Sources

A Senior Application Scientist's Guide to the Isomeric Differentiation of Substituted Methoxybenzoates Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as the ortho-, meta-, and para-substituted methoxybenzoates, often exhibit distinct biological activities and physical properties. Consequently, their precise differentiation is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive identification of these isomers, grounded in experimental data and first principles.

The Foundational Principle: How Isomerism Governs the NMR Spectrum

The differentiation of ortho-, meta-, and para-isomers by NMR is fundamentally rooted in the distinct electronic and spatial environments of the atomic nuclei in each molecule. The position of the methoxy group relative to the methyl ester function dictates the symmetry of the aromatic ring and the through-bond and through-space interactions of the protons and carbons. These differences manifest as predictable variations in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

The para isomer typically possesses the highest degree of symmetry, which simplifies its NMR spectra. In contrast, the ortho and meta isomers are asymmetrical, leading to more complex spectra with a greater number of distinct signals. Understanding these fundamental differences is the first step in leveraging NMR for isomeric differentiation.

A Multi-faceted Approach to Isomeric Differentiation

A comprehensive analysis employing a suite of 1D and 2D NMR experiments provides the most robust and self-validating method for distinguishing between the substituted methoxybenzoate isomers.

1D NMR: The First Line of Inquiry

¹H NMR Spectroscopy: A Window into the Proton Environment

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum offers the most immediate clues for differentiating the isomers. The electronic effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester group (-COOCH₃) influence the shielding and deshielding of the aromatic protons, resulting in characteristic chemical shifts and splitting patterns for each isomer.[1]

  • Methyl 4-methoxybenzoate (para): Due to its C₂ symmetry, the aromatic region displays a deceptively simple pattern of two doublets, each integrating to 2H. The protons ortho to the ester group are the most deshielded, appearing further downfield, while the protons ortho to the methoxy group are more shielded and appear upfield.[2]

  • Methyl 3-methoxybenzoate (meta): Lacking the symmetry of the para isomer, the meta-substituted compound exhibits a more complex aromatic region with four distinct signals for each of the aromatic protons.

  • Methyl 2-methoxybenzoate (ortho): Similar to the meta isomer, the ortho compound is also asymmetrical and shows four distinct aromatic proton signals. However, the proximity of the two substituent groups can lead to unique through-space effects and steric hindrance that further differentiate its spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information based on the electronic environment of the carbon atoms. The number of signals in the aromatic region is a direct indicator of the molecule's symmetry.

  • Methyl 4-methoxybenzoate (para): The symmetrical nature of the para isomer results in only four signals for the six aromatic carbons.

  • Methyl 3-methoxybenzoate (meta): The asymmetry of the meta isomer leads to six distinct signals for the aromatic carbons.

  • Methyl 2-methoxybenzoate (ortho): The ortho isomer also displays six signals for the aromatic carbons. The chemical shift of the carbon atoms is influenced by the inductive and resonance effects of the substituents.[3][4]

The following table summarizes the expected 1D NMR characteristics for the three isomers of methyl methoxybenzoate.

Isomer¹H NMR Aromatic Region¹³C NMR Aromatic Signals
Methyl 4-methoxybenzoate (para) Two doublets (2H each)Four signals
Methyl 3-methoxybenzoate (meta) Four distinct signalsSix signals
Methyl 2-methoxybenzoate (ortho) Four distinct signalsSix signals
2D NMR: Unambiguous Confirmation Through Correlation

While 1D NMR provides strong initial evidence, 2D NMR techniques offer definitive confirmation by revealing through-bond and through-space correlations.[5][6]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. This is invaluable for tracing the connectivity of the aromatic protons and confirming their relative positions. In the case of the ortho and meta isomers, the COSY spectrum will show cross-peaks that allow for the assignment of adjacent protons on the aromatic ring.[7]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with its directly attached carbon atom. This is a crucial step in assigning the ¹³C NMR spectrum and confirming the number of unique C-H environments, further validating the symmetry arguments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for differentiating these isomers as it reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations for each isomer are:

  • Methyl 4-methoxybenzoate (para): The methoxy protons will show a correlation to the aromatic carbon at the 4-position, and the methyl ester protons will correlate to the carbonyl carbon and the aromatic carbon at the 1-position.

  • Methyl 3-methoxybenzoate (meta): The methoxy protons will show a correlation to the aromatic carbon at the 3-position. The distinct aromatic protons will show long-range couplings to neighboring carbons that can be used to piece together the substitution pattern.

  • Methyl 2-methoxybenzoate (ortho): The proximity of the substituents in the ortho isomer leads to a key diagnostic HMBC correlation between the methoxy protons and the carbonyl carbon of the ester group. This through-space correlation is absent in the meta and para isomers.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment detects through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For the ortho isomer, a clear NOE cross-peak will be observed between the methoxy protons and the aromatic proton at the 3-position, as well as between the methyl ester protons and the aromatic proton at the 6-position. These correlations are absent in the meta and para isomers and provide unequivocal proof of the ortho substitution pattern.[5]

Experimental Protocols

The following protocols are designed to be self-validating and provide high-quality data for the unambiguous differentiation of substituted methoxybenzoate isomers.

Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of the substituted methoxybenzoate isomer for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[8][9]

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

NMR Data Acquisition

The following workflow provides a systematic approach to acquiring the necessary NMR data.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial structural insights COSY gCOSY C13_NMR->COSY Confirm proton connectivity HSQC gHSQC COSY->HSQC Assign ¹H-¹³C direct correlations HMBC gHMBC HSQC->HMBC Establish long-range connectivity NOESY NOESY/ROESY HMBC->NOESY Confirm through-space proximity

Caption: Recommended NMR data acquisition workflow.

1. ¹H NMR Spectrum:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline corrections.

  • Integrate all signals.

2. ¹³C{¹H} NMR Spectrum:

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

3. 2D NMR Spectra (COSY, HSQC, HMBC, NOESY):

  • Use gradient-selected versions of these experiments (e.g., gCOSY, gHSQC, gHMBC) for improved data quality and reduced artifacts.

  • Optimize the acquisition parameters (e.g., spectral widths, number of increments in the indirect dimension, relaxation delays) for the specific compound and spectrometer.

  • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.

Data Interpretation: A Comparative Case Study

The following diagram illustrates the key HMBC and NOESY correlations that differentiate the three isomers of methyl methoxybenzoate.

Caption: Key differentiating 2D NMR correlations for methoxybenzoate isomers. (Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a final document.)

By systematically acquiring and interpreting this suite of NMR data, researchers can confidently and unambiguously differentiate between the ortho-, meta-, and para-isomers of substituted methoxybenzoates. This rigorous approach ensures the structural integrity of synthesized compounds and is an indispensable component of quality control in research and development.

References

  • Difference Between. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Spectroscopy Letters. (2014). Volume 47, Issue 1. Retrieved from [Link]

  • Hegedus, L. S. (2009). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-238. Retrieved from [Link]

  • Horsman, G. P., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(14), e00624-18. Retrieved from [Link]

  • Schneider, H. J., et al. (1998). NMR analyses of cyclodextrin complexes with substituted benzoic acids and benzoate anions. Journal of the Chemical Society, Perkin Transactions 2, (10), 2291-2298. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of benzoate within the NMR tube as a function of time. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • ResearchGate. (2012, January 13). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]

  • Harmon, D. C., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15155-15165. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(6), 1756-1759. Retrieved from [Link]

  • News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

  • PubMed. (2007, August 29). Differentiation of isomeric allylic alkenyl methyl ethers by Raman spectroscopy. Retrieved from [Link]

  • Singh, I., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 53B, 1509-1515. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]

  • Magritek. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]

  • Study.com. (n.d.). 13C NMR has unlabelled impurities with 4-methoxy benzoic acid in d6-acetone. Explain the origin of these signals at 206 ppm and 30 ppm. Retrieved from [Link]

  • Bax, A., et al. (1985). Complete 'H and 13C NMR Assignment of Complex Polycyclic Aromatic Hydrocarbons. The Journal of Organic Chemistry, 50(17), 3029-3034. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of isomeric allylic alkenyl methyl ethers by Raman spectroscopy. Retrieved from [Link]

  • Forbes, D. C., et al. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. World Journal of Chemical Education, 10(2), 51-61. Retrieved from [Link]

  • Ibaraki University. (1990). 13C NMR Spectra and Four Isomers of. Retrieved from [Link]

  • BMRB. (n.d.). Methyl4-methoxybenzoate. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Taylor & Francis Online. (2000). Spectroscopy Letters, Volume 33, Issue 5. Retrieved from [Link]

  • UC Irvine. (2011, December 2). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from [Link]

  • YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Analyst. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 14: COSY. Retrieved from [Link]

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Safety Operating Guide

Mastering the Safe Handling of Methyl 5-chloro-4-iodo-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and complex organic synthesis, the ability to handle specialized reagents with confidence and precision is paramount. Methyl 5-chloro-4-iodo-2-methoxybenzoate, a halogenated aromatic ester, is a valuable building block in medicinal chemistry. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, from initial risk assessment to final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] These classifications are based on data from structurally similar compounds and are aligned with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3]

Core Hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The presence of iodine in the molecule warrants special attention. While the primary hazards are irritant in nature, organic iodides can have varying toxicological profiles, and it is prudent to handle them with measures to prevent systemic exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy.[5] The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Fully buttoned laboratory coatRecommended if not in a ventilated enclosure
Solution Preparation and Transfers Chemical splash goggles and face shield[6][7]Chemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Reaction Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (Viton® or Silver Shield® for enhanced protection against solvents)[6]Chemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesDisposable chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles that form a seal around the eyes.[6] A face shield should be worn in conjunction with goggles during large-volume transfers or when there is a heightened risk of splashing.[6][7]

  • Hand Protection: Nitrile gloves offer good initial protection against incidental contact.[8] For prolonged handling or when working with solvents, gloves made of more resistant materials like Viton® or Silver Shield® are recommended.[6] It is crucial to consult glove manufacturer compatibility charts for the specific solvents being used.[8]

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. However, for larger quantities or tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[5]

  • Respiratory Protection: While engineering controls are the primary means of respiratory protection, a respirator may be necessary in situations where ventilation is inadequate or during a large spill.[7][8]

Operational Protocols: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure the integrity of the experiment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9][10] The container should be kept tightly closed.[1][11]

Handling and Weighing
  • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[9]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling fine powders.

  • Utensil Selection: Use dedicated, clean spatulas and weighing vessels.

Solution Preparation and Use
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of vapors.

Emergency Procedures: Preparedness and Response

Spills

A well-rehearsed spill response plan is crucial. The following diagram outlines the general procedure for a solid chemical spill.

Spill_Response_Workflow cluster_spill Chemical Spill Response A Assess the Situation (Size and Hazard) B Alert Personnel and Restrict Access A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent pads) C->D E Gently Sweep Solid Material D->E F Collect in a Labeled Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of Contaminated Materials as Hazardous Waste G->H

Sources

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Retrosynthesis Analysis

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Methyl 5-chloro-4-iodo-2-methoxybenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.